molecular formula C11H21N B1395505 3-(Cyclohexylmethyl)pyrrolidine CAS No. 1220038-54-9

3-(Cyclohexylmethyl)pyrrolidine

Cat. No.: B1395505
CAS No.: 1220038-54-9
M. Wt: 167.29 g/mol
InChI Key: DFAPGTCUGVCLLS-UHFFFAOYSA-N
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Description

3-(Cyclohexylmethyl)pyrrolidine is a useful research compound. Its molecular formula is C11H21N and its molecular weight is 167.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Cyclohexylmethyl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Cyclohexylmethyl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(cyclohexylmethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N/c1-2-4-10(5-3-1)8-11-6-7-12-9-11/h10-12H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFAPGTCUGVCLLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-(Cyclohexylmethyl)pyrrolidine: Structure, Properties, and Synthetic Insights

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The pyrrolidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of FDA-approved therapeutics and natural products.[1][2] Its non-planar, saturated, and three-dimensional structure allows for a nuanced exploration of chemical space that is often inaccessible to flat, aromatic systems.[1][3] This guide delves into the chemical landscape of a specific derivative, 3-(Cyclohexylmethyl)pyrrolidine. While specific experimental data for this exact isomer is sparse in publicly available literature, this document will synthesize a comprehensive technical profile by examining its core components—the pyrrolidine scaffold and the cyclohexyl moiety—and by drawing authoritative parallels from closely related analogues. The objective is to provide researchers, scientists, and drug development professionals with a robust framework for understanding, synthesizing, and potentially exploiting this class of molecules.

Part 1: Core Molecular Structure and Physicochemical Properties

The defining characteristics of 3-(Cyclohexylmethyl)pyrrolidine are derived from the interplay between its saturated heterocyclic core and its non-polar cycloalkane substituent.

The Pyrrolidine Scaffold: A Privileged Heterocycle

Pyrrolidine, a five-membered saturated heterocycle containing one nitrogen atom, is a foundational building block in organic synthesis and drug discovery.[4] Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbon atoms of the pyrrolidine ring create a puckered conformation. This structure is not static but undergoes a low-energy process of conformational interconversion known as "pseudorotation," which allows it to present its substituents in a variety of spatial vectors.[1][3] This three-dimensional character is critical for establishing precise stereochemical interactions with biological targets like enzymes and receptors.[1]

The Cyclohexylmethyl Group: A Modulator of Lipophilicity and Conformation

The attachment of a cyclohexylmethyl group at the C-3 position introduces several key modifications to the parent scaffold:

  • Increased Lipophilicity: The large, non-polar cyclohexyl ring significantly increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier.

  • Steric Influence: The bulky nature of the substituent influences the conformational preference of the pyrrolidine ring and can be used to control the orientation of other functional groups.

  • Pharmacophore Extension: It serves as a non-polar, space-filling element that can occupy hydrophobic pockets within a protein's binding site.

Physicochemical Profile of 3-(Cyclohexylmethyl)pyrrolidine

While direct experimental data is limited, a reliable profile can be assembled by calculation and comparison with its well-documented isomer, N-(Cyclohexylmethyl)pyrrolidine.[5]

PropertyValueSource / Method
IUPAC Name 3-(Cyclohexylmethyl)pyrrolidine-
Molecular Formula C₁₁H₂₁NCalculated
Molecular Weight 167.29 g/mol Calculated[5]
CAS Number Not assigned-
Monoisotopic Mass 167.1674 DaPredicted[6]
Predicted XlogP 3.1Predicted for isomer[6]
Predicted Boiling Point ~200-220 °CInferred from related structures
Predicted pKa (Conjugate Acid) ~10.5 - 11.3Inferred from pyrrolidine (11.27)[4]

Part 2: Synthesis Strategies for Substituted Pyrrolidines

The synthesis of substituted pyrrolidines is a well-explored field, with several robust methodologies available. The choice of strategy often depends on the desired substitution pattern and stereochemistry.

Established Synthetic Methodologies

Several powerful reactions are commonly employed to construct the pyrrolidine ring or functionalize it.

  • 1,3-Dipolar Cycloaddition: This is a classic and highly effective method for creating substituted pyrrolidines. It involves the reaction of an azomethine ylide (the 1,3-dipole) with an alkene (the dipolarophile).[1][2] The stereochemistry of the final product can be controlled by the geometry of the reactants.

  • Reductive Amination: This strategy can be used to form the N-C bond. For instance, reductive amination between a ketone and an amine is a common approach for N-substituted pyrrolidines.[7]

  • Intramolecular Cyclization: Methods such as the cyclization of haloamines or the N-heterocyclization of primary amines with diols provide direct access to the pyrrolidine core.[8]

  • Palladium-Catalyzed Reactions: Modern cross-coupling reactions, such as the hydroarylation of pyrrolines, have emerged as powerful tools for introducing substituents at the C-3 position.[9]

Proposed Synthesis of 3-(Cyclohexylmethyl)pyrrolidine

A logical and feasible synthetic route to the target molecule could involve a Wittig reaction or a Grignard addition to a suitable pyrrolidone precursor, followed by reduction.

Experimental Protocol: A Hypothetical Step-by-Step Synthesis

  • Step 1: Synthesis of N-Boc-3-pyrrolidinone. Commercially available 3-pyrrolidinone is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions at the nitrogen. This is a standard procedure using di-tert-butyl dicarbonate (Boc₂O) and a mild base like triethylamine.

  • Step 2: Wittig Reaction. The protected ketone is reacted with (cyclohexylmethyl)triphenylphosphonium bromide, a Wittig reagent. The reagent is prepared from (bromomethyl)cyclohexane and triphenylphosphine. Deprotonation with a strong base like n-butyllithium generates the ylide, which then reacts with N-Boc-3-pyrrolidinone to form the exocyclic alkene, N-Boc-3-(cyclohexylidenemethyl)pyrrolidine.

  • Step 3: Reduction of the Double Bond. The alkene is reduced to the corresponding alkane. This is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This step yields N-Boc-3-(cyclohexylmethyl)pyrrolidine.

  • Step 4: Deprotection. The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane, to yield the final product, 3-(Cyclohexylmethyl)pyrrolidine.

G cluster_0 Synthesis Pathway N-Boc-3-pyrrolidinone N-Boc-3-pyrrolidinone N-Boc-3-(cyclohexylidenemethyl)pyrrolidine Intermediate Alkene N-Boc-3-pyrrolidinone->N-Boc-3-(cyclohexylidenemethyl)pyrrolidine Wittig Reaction Wittig_Reagent (Cyclohexylmethyl) triphenylphosphonium bromide Wittig_Reagent->N-Boc-3-(cyclohexylidenemethyl)pyrrolidine N-Boc-3-(cyclohexylmethyl)pyrrolidine Saturated Intermediate N-Boc-3-(cyclohexylidenemethyl)pyrrolidine->N-Boc-3-(cyclohexylmethyl)pyrrolidine Catalytic Hydrogenation (H₂, Pd/C) Final_Product 3-(Cyclohexylmethyl)pyrrolidine N-Boc-3-(cyclohexylmethyl)pyrrolidine->Final_Product Acidic Deprotection (TFA or HCl)

Caption: Hypothetical synthetic workflow for 3-(Cyclohexylmethyl)pyrrolidine.

Part 3: Spectroscopic and Analytical Characterization

The structural elucidation of 3-(Cyclohexylmethyl)pyrrolidine would rely on a combination of standard spectroscopic techniques.[10] The following are expected spectral characteristics based on its structure.

  • ¹H NMR: The spectrum would be complex due to overlapping signals. Key features would include broad multiplets in the 1.0-2.0 ppm range corresponding to the cyclohexyl and pyrrolidine ring protons, and a characteristic signal for the N-H proton (typically a broad singlet) which may be solvent dependent.

  • ¹³C NMR: The spectrum would show 11 distinct signals (assuming no coincidental overlap). The carbons of the cyclohexyl ring would appear in the upfield region (approx. 25-45 ppm), while the pyrrolidine ring carbons would be slightly more downfield.

  • Mass Spectrometry (MS): Electron impact (EI) ionization would be expected to show a molecular ion (M⁺) peak at m/z = 167. The fragmentation pattern would likely involve the loss of the cyclohexyl group or cleavage of the pyrrolidine ring.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include C-H stretching from the alkane groups (~2850-2950 cm⁻¹) and a secondary amine N-H stretch (~3300-3500 cm⁻¹).

Part 4: Potential Applications in Medicinal Chemistry

The pyrrolidine scaffold is a validated pharmacophore present in drugs targeting a wide array of diseases.[11] The incorporation of a cyclohexylmethyl group at the 3-position could position this molecule as a valuable intermediate or a candidate for several therapeutic areas.

Drug NameTherapeutic ClassRole of Pyrrolidine Ring
Procyclidine Anticholinergic AgentCore scaffold for binding to muscarinic receptors[2]
Mitiglinide Antidiabetic DrugStructural component for interacting with the ATP-sensitive potassium channel[2]
Asimadoline κ-Opioid AgonistKey element of the pharmacophore for receptor binding[2]
Piracetam Nootropic (Racetam)The pyrrolidinone core is characteristic of the racetam class
Telaprevir Antiviral (HCV)Contains a proline (pyrrolidine-2-carboxylic acid) derivative essential for protease inhibition[11]

Potential Therapeutic Relevance:

  • CNS Agents: The lipophilicity imparted by the cyclohexyl group makes derivatives of this type promising candidates for central nervous system targets, where blood-brain barrier penetration is essential.

  • Anticancer Agents: Many pyrrolidine-containing compounds have shown anticancer activity through various mechanisms, including enzyme inhibition.[3][12]

  • Anti-inflammatory and Antiviral Agents: The scaffold is found in numerous anti-inflammatory and antiviral drugs, acting as a rigid framework to position key interacting groups.[11]

G cluster_0 Molecular Design Logic Scaffold Pyrrolidine Core (3D Structure, H-bond acceptor) Molecule 3-(Cyclohexylmethyl)pyrrolidine Scaffold->Molecule Substituent Cyclohexylmethyl Group (Lipophilicity, Steric Bulk) Substituent->Molecule Properties Physicochemical Properties (Solubility, Permeability, pKa) Molecule->Properties determines Applications Potential Applications (CNS, Oncology, Antiviral) Properties->Applications influences

Caption: Relationship between molecular structure and potential application.

Part 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-(Cyclohexylmethyl)pyrrolidine is not available, general precautions for handling substituted, basic pyrrolidines should be strictly followed.[13]

  • General Handling: Handle in accordance with good industrial hygiene and safety practices.[14] Use in a well-ventilated area or under a chemical fume hood.[15]

  • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

  • Health Hazards: Amines of this class may cause skin and eye irritation or burns upon direct contact.[13] Inhalation of vapors may cause respiratory tract irritation.[14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15] Keep away from strong oxidizing agents and strong acids.[14]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

3-(Cyclohexylmethyl)pyrrolidine represents an intriguing yet underexplored molecule at the intersection of two structurally significant chemical motifs. The combination of the privileged pyrrolidine scaffold with the lipophilic cyclohexylmethyl group provides a foundation for developing novel chemical entities with potential applications across multiple therapeutic areas, particularly those targeting the central nervous system. While this guide has constructed a detailed profile through inference and analysis of related structures, the definitive characterization and exploration of this compound's biological activity await dedicated synthetic and experimental investigation. The synthetic pathways and analytical expectations outlined herein provide a clear roadmap for researchers poised to undertake such an endeavor.

References

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Sources

3-(Cyclohexylmethyl)pyrrolidine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(Cyclohexylmethyl)pyrrolidine, a saturated heterocyclic amine with potential applications in medicinal chemistry and drug discovery. This document delves into its chemical identity, synthesis, structural characterization, and explores its potential biological significance based on the broader understanding of the 3-substituted pyrrolidine scaffold.

Core Chemical Identity

3-(Cyclohexylmethyl)pyrrolidine is a derivative of pyrrolidine, a five-membered saturated nitrogen-containing heterocycle. The core structure features a cyclohexylmethyl group attached to the third carbon atom of the pyrrolidine ring.

Identifier Value Source
CAS Number 1220038-54-9[1]
Molecular Formula C₁₁H₂₁N[1]
Molecular Weight 167.29 g/mol [1]

Rationale and Significance in Drug Discovery

The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[2][3] Its significance stems from several key attributes:

  • Three-Dimensionality: The non-planar, puckered nature of the sp³-hybridized pyrrolidine ring allows for a greater exploration of chemical space compared to flat aromatic systems. This three-dimensionality is often crucial for specific and high-affinity interactions with biological targets.[2]

  • Improved Physicochemical Properties: The inclusion of a pyrrolidine moiety can enhance the aqueous solubility and other pharmacokinetic properties of a drug candidate.

  • Stereochemical Complexity: The chiral centers within substituted pyrrolidines allow for the synthesis of stereoisomers with distinct biological activities and target selectivities.[2]

  • Hydrogen Bonding Capabilities: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor, and the N-H group (in a secondary amine context) can act as a hydrogen bond donor, facilitating interactions with protein active sites.

The cyclohexyl group introduces a lipophilic element, which can influence a molecule's ability to cross cell membranes and interact with hydrophobic pockets in target proteins. The methylene linker provides flexibility, allowing the cyclohexyl and pyrrolidine rings to adopt various spatial orientations.

Synthesis Strategies for 3-Substituted Pyrrolidines

General Approaches to 3-Substituted Pyrrolidines

Several synthetic strategies are prominent in the literature for accessing the 3-substituted pyrrolidine core:

  • 1,3-Dipolar Cycloaddition: This is a powerful method for constructing the five-membered pyrrolidine ring. It typically involves the reaction of an azomethine ylide with a suitable dipolarophile.

  • Michael Addition followed by Cyclization: The conjugate addition of a nitrogen-containing nucleophile to an α,β-unsaturated carbonyl compound can generate an intermediate that subsequently cyclizes to form the pyrrolidine ring.

  • Reductive Amination of 1,4-Dicarbonyl Compounds: The reaction of a 1,4-dicarbonyl compound with an amine, followed by reduction, can yield a pyrrolidine derivative.

  • Modification of Pre-existing Pyrrolidine Scaffolds: Functionalization of readily available pyrrolidine derivatives, such as those derived from the chiral pool (e.g., proline), is a common strategy.

A Plausible Synthetic Workflow for 3-(Cyclohexylmethyl)pyrrolidine

A logical and feasible synthetic approach to 3-(Cyclohexylmethyl)pyrrolidine could involve the introduction of the cyclohexylmethyl moiety onto a pre-functionalized pyrrolidine ring. One such conceptual workflow is outlined below.

G cluster_0 Conceptual Synthesis of 3-(Cyclohexylmethyl)pyrrolidine A 3-Pyrrolidinone B Wittig Reaction with (Cyclohexylmethyl)triphenylphosphonium bromide A->B Step 1 C 3-(Cyclohexylidenemethyl)pyrrolidine B->C Step 2 D Catalytic Hydrogenation (e.g., H₂, Pd/C) C->D Step 3 E 3-(Cyclohexylmethyl)pyrrolidine D->E Final Product

Caption: A plausible synthetic route to 3-(Cyclohexylmethyl)pyrrolidine.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet chemically sound, experimental protocol based on the Wittig reaction and subsequent reduction.

Step 1 & 2: Synthesis of 3-(Cyclohexylidenemethyl)pyrrolidine via Wittig Reaction

  • Preparation of the Ylide: To a stirred suspension of (cyclohexylmethyl)triphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), add a strong base such as n-butyllithium dropwise. Allow the resulting deep red or orange solution to stir at room temperature for 1-2 hours to ensure complete ylide formation.

  • Reaction with Ketone: Cool the ylide solution back to 0 °C and add a solution of N-protected 3-pyrrolidinone (e.g., N-Boc-3-pyrrolidinone) in anhydrous THF dropwise. The reaction mixture is typically stirred at room temperature overnight. The N-protecting group is crucial to prevent side reactions involving the pyrrolidine nitrogen.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the N-protected 3-(cyclohexylidenemethyl)pyrrolidine.

Step 3: Reduction to 3-(Cyclohexylmethyl)pyrrolidine

  • Hydrogenation: Dissolve the purified N-protected 3-(cyclohexylidenemethyl)pyrrolidine in a suitable solvent such as ethanol or methanol. Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Reaction Conditions: Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Filtration and Deprotection (if applicable): Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. If an acid-labile protecting group like Boc was used, it can be removed by treating the filtrate with a strong acid (e.g., trifluoroacetic acid in dichloromethane or methanolic HCl).

  • Final Purification: After removal of the protecting group, the product can be isolated and purified by an appropriate work-up, which may include basification and extraction, followed by distillation or chromatography to yield pure 3-(Cyclohexylmethyl)pyrrolidine.

Structural Elucidation and Spectroscopic Analysis (Predicted)

While experimental spectra for 3-(Cyclohexylmethyl)pyrrolidine are not widely published, we can predict the key spectroscopic features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Spectrum Predicted Chemical Shifts (δ, ppm) and Multiplicities Assignment
¹H NMR 3.0 - 2.5 (m)Protons on carbons adjacent to the nitrogen in the pyrrolidine ring.
2.2 - 1.8 (m)Remaining pyrrolidine ring protons and the methine proton at position 3.
1.8 - 0.8 (m)Protons of the cyclohexyl ring and the methylene bridge.
~1.5 (br s)N-H proton of the pyrrolidine ring.
¹³C NMR ~55 - 45Carbons adjacent to the nitrogen in the pyrrolidine ring.
~40 - 30Remaining pyrrolidine ring carbons, the methylene bridge, and the methine carbon of the cyclohexyl ring.
~30 - 20Remaining cyclohexyl ring carbons.
Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 167. The fragmentation pattern would likely involve the loss of the cyclohexyl group or fragmentation of the pyrrolidine ring.

Infrared (IR) Spectroscopy
Frequency Range (cm⁻¹) Vibration Expected Intensity
~3300N-H stretch (secondary amine)Medium, broad
2960-2850C-H stretch (aliphatic)Strong
~1450C-H bend (aliphatic)Medium

Potential Applications and Biological Relevance

The 3-substituted pyrrolidine scaffold is a component of numerous biologically active molecules.[2] Research into compounds with this core structure has revealed a wide range of pharmacological activities, suggesting potential avenues for the application of 3-(Cyclohexylmethyl)pyrrolidine.

G cluster_1 Potential Therapeutic Areas for 3-Substituted Pyrrolidines A 3-Substituted Pyrrolidine Scaffold B Central Nervous System (CNS) Disorders A->B C Antimicrobial Agents A->C D Anticancer Agents A->D E Anti-inflammatory Agents A->E

Caption: Potential applications of the 3-substituted pyrrolidine scaffold.

  • Central Nervous System (CNS) Disorders: Many 3-substituted pyrrolidine derivatives have been investigated for their activity as ligands for various CNS receptors, including dopamine and serotonin receptors. This suggests that 3-(Cyclohexylmethyl)pyrrolidine could be a starting point for the development of novel therapeutics for neurological and psychiatric conditions.

  • Antimicrobial and Anticancer Activity: The pyrrolidine ring is present in a number of natural and synthetic compounds with demonstrated antimicrobial and anticancer properties.[2] Further derivatization of 3-(Cyclohexylmethyl)pyrrolidine could lead to the discovery of new agents in these therapeutic areas.

  • Enzyme Inhibition: The specific stereochemistry and functional group presentation of 3-substituted pyrrolidines make them attractive candidates for the design of enzyme inhibitors.

Conclusion and Future Directions

3-(Cyclohexylmethyl)pyrrolidine represents a valuable, yet underexplored, chemical entity. Its structural features, combining the privileged pyrrolidine scaffold with a lipophilic cyclohexyl moiety, make it a promising starting point for the design and synthesis of novel bioactive compounds. Further research is warranted to develop efficient and stereoselective synthetic routes, to fully characterize its spectroscopic properties, and to investigate its biological activity in a range of therapeutic areas. This technical guide provides a foundational understanding for researchers and drug development professionals interested in harnessing the potential of this and related 3-substituted pyrrolidine derivatives.

References

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Sources

Solubility profile of 3-(Cyclohexylmethyl)pyrrolidine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Solubility Profile of 3-(Cyclohexylmethyl)pyrrolidine[1]

Executive Summary

This technical guide characterizes the solubility profile of 3-(Cyclohexylmethyl)pyrrolidine , a specialized heterocyclic building block used in medicinal chemistry.[1] As a secondary amine coupled with a lipophilic cyclohexyl moiety, this compound exhibits a "Janus-faced" solubility behavior : it possesses a hydrophilic, basic nitrogen center capable of hydrogen bonding and salt formation, contrasted by a substantial hydrophobic domain (C11 scaffold).[1]

This guide provides a theoretical solubility framework, practical solvent selection criteria for synthesis/purification, and a validated experimental protocol for precise solubility determination.[1]

Physicochemical Characterization & Solubility Drivers

To predict and manipulate the solubility of 3-(Cyclohexylmethyl)pyrrolidine, one must understand the competing intermolecular forces at play.[1]

Structural Analysis
  • Core Scaffold: Pyrrolidine ring (Secondary Amine).[1][2][3]

  • Substituent: Cyclohexylmethyl group at the C3 position.[1]

  • Molecular Formula: C₁₁H₂₁N[1]

  • Molecular Weight: ~167.3 g/mol [1]

Theoretical Descriptors
PropertyEstimated ValueImpact on Solubility
pKa (Conjugate Acid) ~10.5 – 11.0High Basicity. The free base is proton-accepting.[1] It will be readily soluble in aqueous acids (pH < 4) but prone to precipitation in basic aqueous media.[1]
LogP (Octanol/Water) ~3.1 – 3.5*Lipophilic. Unlike unsubstituted pyrrolidine (LogP ~0.2), the cyclohexyl group drives the molecule into non-polar organic layers.[1]
H-Bond Donors 1 (NH)Allows solubility in polar protic solvents (Alcohols).[1]
H-Bond Acceptors 1 (N)Facilitates interaction with water and alcohols.[1]

*Note: Values are estimated based on Structure-Activity Relationship (SAR) with N-(cyclohexylmethyl)pyrrolidine analogs.

Solvent Compatibility & Solubility Profile

The following profile categorizes solvents based on their interaction with the amine and alkyl domains of the molecule.

Organic Solvents (Free Base Form)

The free base of 3-(Cyclohexylmethyl)pyrrolidine is an oil or low-melting solid that dissolves well in organic media due to its high lipophilicity.[1]

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Chlorinated Dichloromethane (DCM), ChloroformExcellent The "Gold Standard" for this compound.[1] DCM interacts favorably with both the amine (dipole-dipole) and the alkyl chain (dispersion).[1] Ideal for extraction.[1]
Polar Protic Methanol, Ethanol, IsopropanolExcellent The secondary amine forms strong hydrogen bonds with the solvent hydroxyl groups.[1]
Polar Aprotic DMSO, DMF, AcetonitrileGood to Excellent Soluble, but recovery (evaporation) is difficult.[1] Useful for S_NAr or coupling reactions.[1]
Ethers THF, Diethyl Ether, MTBEGood General solubility driven by moderate polarity.[1] Good for Grignard reactions or lithiation.[1]
Hydrocarbons Hexane, Cyclohexane, TolueneModerate to Good Distinctive Feature: Unlike bare pyrrolidine, the cyclohexyl tail renders this compound significantly soluble in non-polar solvents, facilitating purification via trituration if impurities are polar.[1]
Aqueous Solubility & pH Dependence

The solubility in water is strictly pH-dependent, acting as a molecular switch.[1]

  • pH > 12 (Basic): Insoluble/Immiscible. The molecule exists as a neutral free base.[1] The hydrophobic effect of the C11 chain dominates, causing phase separation (oiling out).[1]

  • pH < 4 (Acidic): Highly Soluble. Protonation of the nitrogen forms the ammonium cation (

    
    ), which is highly solvated by water.[1]
    
    • Application: This allows for an "Acid-Base Extraction" purification strategy (See Section 4).[1]

Experimental Protocol: Gravimetric Solubility Determination

Do not rely solely on visual inspection. Use this quantitative protocol to determine the saturation limit (


) in a specific solvent.[1]
Objective

Determine the maximum mass of 3-(Cyclohexylmethyl)pyrrolidine that dissolves in 1 mL of solvent at 25°C.

Materials
  • Analytical Balance (0.1 mg precision)[1]

  • HPLC Vials (2 mL) with PTFE-lined caps

  • Syringe Filter (0.45 µm PTFE or Nylon)[1]

  • Centrifuge (Optional)[1]

Step-by-Step Methodology
  • Preparation: Weigh a clean, dry HPLC vial (Mass

    
    ).
    
  • Saturation: Add 100 mg of 3-(Cyclohexylmethyl)pyrrolidine to the vial.

  • Solvent Addition: Add 500 µL of the target solvent.[1]

  • Equilibration: Vortex vigorously for 5 minutes. Sonicate for 10 minutes at 25°C.

    • Check: If the solid/oil dissolves completely, add another 50 mg and repeat until a visible undissolved phase remains (saturation).[1]

  • Separation: Centrifuge at 3000 RPM for 5 minutes or let stand for 1 hour to settle the excess solid/oil.

  • Sampling: Carefully withdraw the supernatant (saturated solution) using a syringe. Filter it through a 0.45 µm filter into a pre-weighed clean vial (Mass

    
    ).
    
  • Weighing (Wet): Weigh the vial containing the filtered solution (Mass

    
    ).
    
  • Evaporation: Evaporate the solvent completely using a nitrogen stream or vacuum oven at 40°C until mass is constant.

  • Weighing (Final): Weigh the vial with the dry residue (Mass

    
    ).
    
Calculation


(Where 

is the density of the solvent)[1]

Visualization: Solubility & Purification Workflow

The following diagram illustrates the decision matrix for handling 3-(Cyclohexylmethyl)pyrrolidine during reaction workup, leveraging its pH-dependent solubility.

SolubilityWorkflow Start Crude Reaction Mixture (Contains 3-(Cyclohexylmethyl)pyrrolidine) SolventChoice Select Extraction Solvent Start->SolventChoice AcidWash Add Aqueous HCl (1M) (pH < 2) SolventChoice->AcidWash Dissolve in DCM/EtOAc PhaseSep1 Phase Separation AcidWash->PhaseSep1 OrgLayer1 Organic Layer (Impurities/Neutrals) PhaseSep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Target as Ammonium Salt) PhaseSep1->AqLayer1 Keep BaseTreat Basify with NaOH (pH > 12) AqLayer1->BaseTreat ExtractDCM Extract with DCM BaseTreat->ExtractDCM PhaseSep2 Phase Separation ExtractDCM->PhaseSep2 AqLayer2 Aqueous Layer (Waste) PhaseSep2->AqLayer2 Discard FinalProd Organic Layer (Pure Free Base) PhaseSep2->FinalProd Dry & Evaporate

Figure 1: Acid-Base extraction workflow leveraging the pH-dependent solubility switch of the pyrrolidine core.

Critical Considerations for Researchers

Salt Formation

For long-term storage or formulation, the free base is often converted to a salt (HCl or Fumarate).[1]

  • HCl Salt: Likely hygroscopic but highly water-soluble.[1]

  • Oxalate/Fumarate: Often used to generate crystalline solids from oily amines.[1]

  • Protocol: Dissolve free base in Et2O; add 1M HCl in Et2O dropwise. The salt will precipitate immediately.[1]

Reactivity & Stability
  • CO₂ Absorption: As a secondary amine, it will react with atmospheric CO₂ to form carbamates.[1] Store under Argon/Nitrogen.

  • Oxidation: Susceptible to N-oxidation over time.[1] Store at -20°C.

Analytical Detection
  • UV/Vis: This molecule lacks a strong chromophore (no aromatic ring unless derivatized).[1]

  • Detection: Use LC-MS (ESI+) or ELSD (Evaporative Light Scattering Detector) for solubility quantification.[1] Standard UV (254 nm) will likely fail.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 31268, Pyrrolidine. Retrieved from [Link][1][4]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (General reference for amine solubility principles).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[1] Oxford University Press.[1] (Mechanistic basis for acid-base extraction of amines).

Sources

Comprehensive Technical Guide: Ionization Profile of 3-(Cyclohexylmethyl)pyrrolidine

[1]

Executive Summary

This guide provides an in-depth analysis of the physicochemical properties of 3-(Cyclohexylmethyl)pyrrolidine , focusing specifically on its pKa values and ionization states.[1] As a secondary amine with a significant lipophilic moiety, this compound presents unique challenges in both synthesis and formulation.[1] This document details theoretical predictions, physiological implications, and a validated experimental protocol for precise pKa determination using the Yasuda-Shedlovsky extrapolation method.[1]

Part 1: Structural Analysis & Theoretical pKa

Chemical Identity[2][3][4]
  • Compound Name: 3-(Cyclohexylmethyl)pyrrolidine[1]

  • Core Scaffold: Pyrrolidine (saturated 5-membered nitrogen heterocycle).[1]

  • Functional Group: Secondary Amine (

    
    ).[1]
    
  • Substituent: Cyclohexylmethyl group at the C3 position.

  • Key Feature: The molecule possesses a distinct amphiphilic character—a highly polar, ionizable amine head combined with a bulky, lipophilic cyclohexyl tail.[1]

Theoretical pKa Prediction

Experimental data for this specific isomer is scarce in public registries; however, we can derive a highly accurate estimate based on Structure-Activity Relationship (SAR) data of homologous pyrrolidines.[1]

CompoundStructure TypeExperimental pKa (Aq)Electronic Effect
Pyrrolidine Parent11.27 - 11.31Reference
3-Methylpyrrolidine 3-Alkyl~11.3Weak e- donor (+I)
3-Benzylpyrrolidine 3-Arylalkyl~10.4Weak e- withdrawal (-I)
N-Cyclohexylpyrrolidine Tertiary Amine~10.8Steric hindrance to solvation
3-(Cyclohexylmethyl)pyrrolidine Target 11.1 – 11.4 (Predicted) +I Effect / Minimal Steric

Scientific Rationale: The cyclohexylmethyl group is an alkyl substituent. Unlike a benzyl group (which lowers pKa via the inductive effect of the

1

Part 2: Ionization States & Physiological Implications[1]

Understanding the ionization state is critical for predicting membrane permeability (LogD) and solubility.

Henderson-Hasselbalch Distribution

At physiological pH (7.4), the ionization ratio is calculated as:



1

Dominant Species: At pH 7.4, >99.98% of the compound exists as the cationic ammonium salt .

Visualization of Ionization Equilibrium

IonizationPathwayNeutralNeutral Free Base(Lipophilic, Membrane Permeable)LogP ~ 2.5 - 3.0CationProtonated Cation(Hydrophilic, Soluble)Dominant at pH < 10Neutral->Cation Protonation (pH < pKa)H_ionH+H_ion->CationCation->Neutral Deprotonation (pH > pKa)

Caption: Equilibrium shifts heavily toward the cationic form in aqueous environments below pH 10.

Implications for Drug Development
  • Solubility: The compound will exhibit excellent aqueous solubility in acidic and neutral media (e.g., 0.1 N HCl, Phosphate Buffer pH 7.[1]4) due to charge formation.

  • Purification (Flash Chromatography): The free amine will streak on standard silica gel due to interaction with acidic silanol groups. Protocol Adjustment: Use 1-5% Triethylamine or Ammonia in the eluent, or switch to amine-functionalized silica.[1]

  • Membrane Permeability: Passive diffusion will be slow at pH 7.4. Permeability assays (PAMPA/Caco-2) should be run at pH 9.0+ to verify intrinsic permeability, or risk false negatives.[1]

Part 3: Experimental Determination Protocol

Due to the lipophilic cyclohexyl tail, the neutral form of this molecule likely has poor water solubility. Standard aqueous titration may fail due to precipitation of the free base near the endpoint.

Recommended Method: Potentiometric Titration in Mixed Solvents (Yasuda-Shedlovsky Extrapolation).[1]

Reagents & Setup
  • Titrant: 0.1 M KOH (standardized, carbonate-free).

  • Titrand: 0.01 M solution of 3-(Cyclohexylmethyl)pyrrolidine hydrochloride salt.[1]

  • Solvent System: Methanol/Water mixtures (20%, 30%, 40%, 50% MeOH v/v).[1]

  • Instrument: Potentiometric titrator with a glass pH electrode (calibrated).

Step-by-Step Workflow
  • Preparation: Dissolve the hydrochloride salt of the compound in the lowest % MeOH mixture. Ensure ionic strength is constant (add 0.1 M KCl).[1]

  • Titration: Titrate with KOH under inert gas (

    
     or 
    
    
    ) to prevent
    
    
    absorption. Record pH vs. Volume.
  • Repetition: Repeat the titration for all MeOH/Water ratios (30%, 40%, 50%).

  • Calculation: Determine the apparent pKa (

    
    ) for each solvent mixture using the half-equivalence point or Gran plot analysis.
    
  • Extrapolation: Plot

    
     vs. 
    
    
    (dielectric constant of the mixture).[1] The y-intercept represents the aqueous pKa.
Data Processing Logic (DOT Visualization)

ProtocolWorkflowStartStart: Compound HCl SaltSolventPrepPrepare MeOH:Water Series(20%, 30%, 40%, 50%)Start->SolventPrepTitrationPotentiometric Titration(0.1 M KOH, N2 atmosphere)SolventPrep->TitrationCalc_psKaCalculate Apparent pKa (psKa)for each mixtureTitration->Calc_psKaPlotYasuda-Shedlovsky Plot(psKa + log[H2O] vs 1/Dielectric)Calc_psKa->PlotInterceptExtrapolate to 0% MeOH(Pure Aqueous pKa)Plot->Intercept

Caption: Workflow for determining aqueous pKa of lipophilic amines using cosolvent extrapolation.

Part 4: Summary Data Table

PropertyValue / DescriptionConfidence
Predicted Aqueous pKa 11.2 ± 0.2 High (SAR)
Physiological State (pH 7.4) Cationic (>99.9%)High
LogP (Neutral) ~2.8 - 3.2 (Estimated)Medium
LogD (pH 7.4) ~ -0.5 to 0.0 (Due to ionization)Medium
Solubility (pH 7.4) High (> 10 mg/mL expected as salt)High
Solubility (pH 12) Low (Precipitation risk)High

References

  • PubChem. Pyrrolidine (Compound CID 31268) Physicochemical Properties.[2][3] National Library of Medicine.[3] Available at: [Link][1]

  • Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience. (Authoritative text on pKa determination methods).

  • NIST Chemistry WebBook. 3-Methylpyrrolidine Spectral and Chemical Data.[4] National Institute of Standards and Technology.[4] Available at: [Link][1]

  • Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981).[1] pKa Prediction for Organic Acids and Bases.[5][6] Chapman and Hall. (Source for substituent effect rules on amine basicity).

The Cyclohexylmethyl Group: A Bioisosteric Strategy for Pyrrolidine-Containing Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of successful development. Bioisosterism, the interchange of functional groups with similar physicochemical properties, stands out as a powerful tool in this endeavor.[1][2] This technical guide delves into the bioisosteric potential of the cyclohexylmethyl group as a replacement for the commonly employed benzyl moiety on pyrrolidine-containing molecules. The pyrrolidine ring, a privileged scaffold in medicinal chemistry, offers a unique three-dimensional architecture that can be effectively modulated by the nature of its substituents.[3] Through a comprehensive analysis of synthetic methodologies, conformational effects, and the resulting impact on biological activity, this guide provides a framework for leveraging the cyclohexylmethyl group to enhance drug-like properties, including metabolic stability and target engagement.

Introduction: The Rationale for Bioisosteric Replacement in Pyrrolidine Scaffolds

The pyrrolidine ring is a five-membered saturated heterocycle ubiquitously found in a vast number of biologically active natural products and synthetic pharmaceuticals.[3] Its non-planar, puckered nature provides a three-dimensional framework that can effectively present substituents for interaction with biological targets.[3] The nitrogen atom of the pyrrolidine ring serves as a key point for substitution, with N-benzyl groups being a frequent choice in medicinal chemistry to introduce aromatic interactions and explore structure-activity relationships (SAR).

However, the benzyl group, while synthetically accessible and capable of engaging in beneficial π-stacking and hydrophobic interactions, can also be a metabolic liability. Aromatic rings are susceptible to oxidative metabolism by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites that can alter the compound's pharmacokinetic profile and potentially introduce toxicity concerns.

This has led to the exploration of bioisosteric replacements that can mimic the steric bulk of the benzyl group while mitigating its metabolic instability. The cyclohexylmethyl group emerges as a compelling candidate. As a saturated carbocycle, the cyclohexane ring is generally more resistant to oxidative metabolism compared to an aromatic ring.[4] Furthermore, its three-dimensional chair and boat conformations can offer unique spatial arrangements of the appended pyrrolidine, potentially leading to improved binding affinity and selectivity for the target protein.

This guide will explore the practical application of this bioisosteric switch, from synthetic considerations to the anticipated impact on a molecule's journey through biological systems.

Synthetic Strategies: Introducing the Cyclohexylmethyl Moiety

The introduction of an N-cyclohexylmethyl group onto a pyrrolidine ring is most commonly and efficiently achieved through reductive amination . This robust and versatile reaction involves the condensation of pyrrolidine with cyclohexanecarboxaldehyde to form an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine.

Experimental Protocol: Synthesis of 1-(Cyclohexylmethyl)pyrrolidine via Reductive Amination

This protocol details a standard laboratory procedure for the synthesis of 1-(cyclohexylmethyl)pyrrolidine, a foundational building block for more complex derivatives.

Materials:

  • Pyrrolidine

  • Cyclohexanecarboxaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (optional)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and purification

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add pyrrolidine (1.0 equivalent) and cyclohexanecarboxaldehyde (1.0-1.1 equivalents) to 1,2-dichloroethane (DCE) to make an approximately 0.5 M solution.

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes. The formation of the intermediate iminium ion may be facilitated by the addition of a catalytic amount of acetic acid (0.1 equivalents), particularly for less reactive amines or carbonyls.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (1.2-1.5 equivalents) to the stirred solution. The reaction is typically exothermic, and a slight increase in temperature may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting materials. Reactions are typically complete within 1-4 hours.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 1-(cyclohexylmethyl)pyrrolidine.

Causality Behind Experimental Choices:

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reducing agent is particularly well-suited for reductive aminations as it is milder than other borohydrides like sodium borohydride (NaBH₄).[5] Its reduced reactivity allows for the selective reduction of the iminium ion in the presence of the starting aldehyde, minimizing the side reaction of aldehyde reduction to the corresponding alcohol.[5]

  • 1,2-Dichloroethane (DCE) as Solvent: DCE is a common solvent for reductive aminations as it is relatively non-polar and aprotic, which is ideal for the stability of the reducing agent and the iminium ion intermediate.

  • Aqueous Work-up with Bicarbonate: The addition of a mild base like sodium bicarbonate is crucial to neutralize any remaining acetic acid and to quench the excess reducing agent.

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Pyrrolidine Pyrrolidine Imine_Formation Iminium Ion Formation (DCE, RT) Pyrrolidine->Imine_Formation Cyclohexanecarboxaldehyde Cyclohexanecarboxaldehyde Cyclohexanecarboxaldehyde->Imine_Formation Reduction Reduction (NaBH(OAc)₃) Imine_Formation->Reduction Quench Quench (aq. NaHCO₃) Reduction->Quench Extract Extraction Quench->Extract Purify Purification Extract->Purify Product 1-(Cyclohexylmethyl)pyrrolidine Purify->Product

Caption: Workflow for the synthesis of 1-(cyclohexylmethyl)pyrrolidine.

Conformational Analysis: The Three-Dimensional Impact of the Cyclohexylmethyl Group

The replacement of a planar benzyl group with a conformationally flexible cyclohexylmethyl group introduces significant changes to the three-dimensional space occupied by the molecule. The pyrrolidine ring itself is not planar and exists in a dynamic equilibrium between various "envelope" and "twisted" conformations.[6] The N-substituent plays a crucial role in influencing this equilibrium.

  • N-Benzylpyrrolidine: The benzyl group, while having a rotatable bond between the methylene linker and the phenyl ring, presents a relatively flat aromatic surface. The preferred conformation often places the phenyl ring in a pseudo-equatorial position to minimize steric hindrance.

  • N-Cyclohexylmethylpyrrolidine: The cyclohexyl ring predominantly exists in a chair conformation, which can orient the pyrrolidinylmethyl substituent in either an axial or equatorial position. The energetic preference for the equatorial position is generally significant to avoid 1,3-diaxial interactions. This fixed, albeit dynamic, three-dimensional arrangement can enforce a more defined orientation of the pyrrolidine ring relative to the substituent, which can have profound implications for receptor binding.

Computational modeling and NMR spectroscopic techniques, such as Nuclear Overhauser Effect (NOE) studies, are invaluable tools for elucidating the preferred conformations of these molecules in solution.[7][8] Understanding the conformational preferences is key to rationalizing observed changes in biological activity.

G cluster_benzyl N-Benzylpyrrolidine cluster_cyclohexyl N-Cyclohexylmethylpyrrolidine benzyl_conformation Planar aromatic ring Pseudo-equatorial orientation impact_benzyl Relatively planar interaction surface benzyl_conformation->impact_benzyl Leads to cyclohexyl_conformation Chair conformation Predominantly equatorial substituent impact_cyclohexyl Defined 3D spatial orientation cyclohexyl_conformation->impact_cyclohexyl Leads to

Caption: Conformational differences between N-benzyl and N-cyclohexylmethylpyrrolidine.

Impact on Physicochemical and Pharmacokinetic Properties: A Comparative Analysis

The bioisosteric switch from a benzyl to a cyclohexylmethyl group can significantly modulate key physicochemical properties that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyN-Benzyl GroupN-Cyclohexylmethyl GroupRationale for Change
Lipophilicity (LogP) Moderately lipophilicGenerally more lipophilicThe addition of four more hydrogen atoms and the loss of aromaticity typically increases the octanol-water partition coefficient.
Aqueous Solubility LowerPotentially lowerIncreased lipophilicity can lead to decreased aqueous solubility. This is a critical parameter to monitor and may require formulation strategies to overcome.
Metabolic Stability Susceptible to aromatic oxidationGenerally more resistant to oxidationThe absence of the electron-rich aromatic ring reduces the likelihood of CYP450-mediated hydroxylation, a major metabolic pathway for many drugs.[4]
Plasma Protein Binding Can exhibit significant bindingMay show altered binding profilesChanges in lipophilicity and three-dimensional shape can influence interactions with plasma proteins like albumin.

A Case Study Perspective:

While a direct, publicly available comparative study on a pair of N-benzyl and N-cyclohexylmethyl pyrrolidine analogs with comprehensive biological and pharmacokinetic data is not readily found in the literature, we can extrapolate from established principles of medicinal chemistry. In numerous drug discovery programs, the replacement of a phenyl ring with a saturated carbocycle like cyclohexane has been shown to improve metabolic stability and, in some cases, enhance potency by providing a better fit into a hydrophobic binding pocket.[4] The increased three-dimensionality of the cyclohexyl group can lead to more extensive van der Waals contacts with the target protein, which can translate to improved binding affinity.

Conclusion and Future Perspectives

The bioisosteric replacement of a benzyl group with a cyclohexylmethyl group on a pyrrolidine scaffold represents a valuable strategy in drug design. This modification offers a clear pathway to mitigate aromatic metabolic liabilities while introducing a distinct three-dimensional character that can be exploited to enhance target engagement. The synthesis of N-cyclohexylmethyl pyrrolidine derivatives is readily achievable through established methods like reductive amination, making this a practical approach in lead optimization campaigns.

While the increase in lipophilicity associated with this switch requires careful consideration and management, the potential gains in metabolic stability and the opportunity to explore new binding orientations often outweigh this challenge. Future work in this area should focus on the systematic evaluation of this bioisosteric pair across a range of biological targets to build a more comprehensive understanding of its impact on SAR and ADME properties. The continued development of computational tools for predicting the conformational and pharmacokinetic consequences of such modifications will further empower medicinal chemists to apply this strategy with greater precision and success.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Chemspace. (n.d.). Bioisosteric Replacements. Retrieved from [Link]

  • Kang, Y. K., & Park, H. S. (2018). Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units. Frontiers in Chemistry, 6, 99.
  • Cativiela, C., & Diaz-de-Villegas, M. D. (2006). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Journal of Molecular Structure, 786(1-3), 53-64.
  • Tormena, C. F. (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Progress in Nuclear Magnetic Resonance Spectroscopy, 96, 73-88.
  • Li Petri, G., Contino, A., & Pavan, M. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877.
  • Tormena, C. F. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Retrieved from [Link]

  • Wermuth, C. G. (2021). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.

Sources

Technical Guide: Safety, Handling, and Toxicity Profile of 3-(Cyclohexylmethyl)pyrrolidine

[1]

Executive Summary & Chemical Identity

3-(Cyclohexylmethyl)pyrrolidine (CAS: 1220038-54-9) is a secondary aliphatic amine featuring a saturated pyrrolidine heterocycle substituted at the C3 position with a lipophilic cyclohexylmethyl group.[1][2][3][4] It serves as a critical building block in medicinal chemistry, particularly in the synthesis of G-protein coupled receptor (GPCR) ligands, kinase inhibitors, and monoamine transporter modulators.

Due to its secondary amine functionality and lipophilic tail, this compound presents specific handling challenges, including corrosivity, high skin permeability, and sensitivity to atmospheric carbon dioxide. This guide synthesizes predictive toxicology, structure-activity relationships (SAR), and rigorous safety protocols to establish a self-validating handling framework.[1]

Chemical Identification Table
PropertyDetail
Chemical Name 3-(Cyclohexylmethyl)pyrrolidine
CAS Number 1220038-54-9
Molecular Formula C₁₁H₂₁N
Molecular Weight 167.30 g/mol
Physical State Liquid (Standard Temperature/Pressure)
Predicted LogP ~2.8 – 3.2 (High Lipophilicity)
pKa (Conjugate Acid) ~10.5 – 11.0 (Typical for dialkylamines)
Solubility Soluble in organic solvents (DCM, MeOH, DMSO); Moderately soluble in water (pH dependent)

Hazard Identification & GHS Classification (Derived)

Note: In the absence of compound-specific regulatory testing, the following classification is derived from "Read-Across" analysis of structural analogs (Pyrrolidine, CAS 123-75-1) and general aliphatic amine toxicology.

GHS Label Elements[7][8]
  • Signal Word: DANGER

  • Hazard Pictograms: Corrosive (GHS05), Exclamation Mark (GHS07)[5]

Hazard Statements
  • H314: Causes severe skin burns and eye damage.[4][6] (Category 1B)

  • H302: Harmful if swallowed.[4][7][6][8] (Category 4)

  • H311: Toxic in contact with skin.[4][8] (Category 3 - Elevated risk due to lipophilic cyclohexyl moiety enhancing dermal absorption)[1][4]

  • H335: May cause respiratory irritation.[4][8]

Precautionary Rationale

The pyrrolidine ring is a strong base.[4] Upon contact with biological tissue, it triggers rapid saponification of membrane lipids and protein denaturation (liquefactive necrosis). The addition of the cyclohexylmethyl group significantly increases the partition coefficient (LogP), facilitating rapid transit across the stratum corneum and blood-brain barrier (BBB), potentially altering the toxicity profile from purely local corrosion to systemic CNS effects.

In-Depth Toxicity Profile & SAR Analysis[1][4]

Mechanism of Action (Toxicodynamics)

The toxicity of 3-(Cyclohexylmethyl)pyrrolidine is governed by two primary structural features:

  • The Secondary Amine (Nucleophile/Base):

    • Local Effect: Protonation at physiological pH generates hydroxide ions locally, causing alkaline burns.[4]

    • Reactivity: Acts as a nucleophile, potentially reacting with electrophilic centers in biomolecules (though less reactive than primary amines).

  • The Cyclohexyl "Tail" (Lipophile):

    • Systemic Effect: Unlike hydrophilic small amines (e.g., pyrrolidine), this analog partitions efficiently into lipid bilayers. This suggests a higher volume of distribution (

      
      ) and potential for accumulation in adipose tissue and CNS.[4]
      
Metabolic Fate (Predictive)

Metabolism likely occurs via hepatic Cytochrome P450 enzymes.[4] The predicted pathways involve N-oxidation and hydroxylation of the cyclohexyl ring.[4]

MetabolicPathwayscluster_legendMetabolic PhaseParent3-(Cyclohexylmethyl)pyrrolidineNOxideN-Hydroxylation(N-Oxide)Parent->NOxideFMO / CYP450RingHydroxCyclohexylHydroxylationParent->RingHydroxCYP450 (Phase I)ExcretionRenal ExcretionNOxide->ExcretionGlucuronideO-GlucuronideConjugateRingHydrox->GlucuronideUGT (Phase II)Glucuronide->ExcretionPhaseIPhase I (Oxidation)PhaseIIPhase II (Conjugation)

Figure 1: Predicted metabolic biotransformation pathways. The lipophilic cyclohexyl ring is a primary target for Phase I hydroxylation, increasing water solubility for excretion.

Safe Handling & Experimental Protocols

Storage and Stability

Amines are hygroscopic and react with atmospheric CO₂ to form carbamates (white crust formation).[4]

  • Protocol: Store under inert atmosphere (Argon or Nitrogen).

  • Container: Amber glass with Teflon-lined caps or Schlenk flasks.

  • Incompatibility: Acid chlorides, anhydrides, strong oxidizers, chloroformates.

Handling Workflow: "The Double-Barrier Method"

To mitigate the risk of dermal absorption enhanced by the lipophilic tail, a double-barrier glove system is required.[1]

Step-by-Step Protocol:

  • Primary Barrier: Don Silver Shield/4H (Laminate) gloves.[4] Rationale: Standard nitrile is permeable to lipophilic amines over time.

  • Secondary Barrier: Don standard Nitrile gloves over the laminate gloves for dexterity.[4]

  • Transfer: Use positive displacement pipettes or glass syringes.[4] Avoid pouring.

  • Quenching: All glassware must be rinsed with dilute acidic solution (e.g., 1M HCl) before removal from the fume hood to neutralize residual amine.[4]

Emergency Response Decision Tree

This logic flow dictates immediate actions in case of exposure, prioritizing the mitigation of alkaline burns.

EmergencyResponseIncidentExposure IncidentTypeIdentify RouteIncident->TypeSkinSkin ContactType->SkinEyeEye ContactType->EyeInhalInhalationType->InhalActionSkin1Blot excess (Do not rub)Skin->ActionSkin1ActionEye1Hold eyelid openEye->ActionEye1ActionInhalMove to fresh airOxygen if hypoxicInhal->ActionInhalActionSkin2Flush water >15 minActionSkin1->ActionSkin2ActionSkin3Apply Polyethylene Glycol (PEG 400)ActionSkin2->ActionSkin3ActionEye2Flush water/saline >30 minActionEye1->ActionEye2ActionEye3Ophthalmologist Consult (Urgent)ActionEye2->ActionEye3

Figure 2: Emergency response logic for lipophilic amine exposure. Note the use of PEG 400 for skin decontamination to solubilize the lipophilic compound.

Toxicological Characterization Workflow

For researchers needing to generate compound-specific data, the following self-validating workflow is recommended.

Purity Verification (Pre-Tox)

Before any toxicity assay, purity must be established to rule out toxic impurities (e.g., residual metal catalysts).

  • Technique: ¹H-NMR (CDCl₃) and LC-MS.[1][4]

  • Acceptance Criteria: >98% purity. Check specifically for residual benzyl chloride or cyclohexylmethyl bromide precursors (potent alkylators).[4]

Cytotoxicity Assay (MTT/Cell Titer-Glo)
  • Cell Line: HEPG2 (Liver) and HEK293 (Kidney).[4]

  • Protocol:

    • Seed cells at 5,000 cells/well in 96-well plates.

    • Treat with serial dilutions of 3-(Cyclohexylmethyl)pyrrolidine (0.1 µM to 100 µM) for 24h.

    • Control: Include a positive control (e.g., Tamoxifen) and vehicle control (DMSO <0.5%).[4]

    • Readout: Calculate IC₅₀. If IC₅₀ < 10 µM, consider the compound highly cytotoxic.

Genotoxicity (Ames Test)

Pyrrolidines can form reactive nitrenium ions or nitrosamines (if nitrosating agents are present).[4]

  • Strains: S. typhimurium TA98 and TA100.[4]

  • Condition: +/- S9 Liver Fraction (metabolic activation).[1][4]

  • Warning: If the synthesis involved sodium nitrite or similar reagents, test specifically for N-nitroso-3-(cyclohexylmethyl)pyrrolidine, a potent carcinogen.[1]

Environmental Fate & Disposal

  • Aquatic Toxicity: Predicted to be harmful to aquatic life due to cationic surfactant properties at physiological pH.[4]

  • Disposal:

    • Neutralization: Dissolve in combustible solvent and treat with equimolar acetic acid to form the acetate salt (reduces volatility).[4]

    • Incineration: High-temperature incineration equipped with a scrubber for nitrogen oxides (NOx).[4]

    • Prohibition: Do NOT dispose of down drains. The lipophilicity allows it to persist in sludge.[4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 199798, N-(Cyclohexylmethyl)pyrrolidine. Retrieved from [Link](Note: Used for read-across of cyclohexyl-pyrrolidine physicochemical properties).

  • European Chemicals Agency (ECHA). Registration Dossier - Pyrrolidine (CAS 123-75-1).[1][4] Retrieved from [Link].[4]

  • Sweeney, J. B., et al. (2020).[4] Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv.[4] Retrieved from [Link].[4]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link].[4]

Methodological & Application

Application Notes and Protocols for Reductive Amination using 3-(Cyclohexylmethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Reductive amination stands as a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical and medicinal chemistry sectors, for the construction of carbon-nitrogen bonds.[1][2][3][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of 3-(Cyclohexylmethyl)pyrrolidine as a key building block in reductive amination reactions. We will delve into the mechanistic underpinnings of this reaction, explore various experimental conditions, and provide step-by-step protocols for common reducing agents. The aim is to equip the reader with the necessary knowledge to successfully implement and optimize reductive amination protocols for the synthesis of complex secondary and tertiary amines.

Introduction: The Significance of Reductive Amination and 3-(Cyclohexylmethyl)pyrrolidine

The synthesis of amines is of paramount importance in the development of new chemical entities, with a significant portion of C-N bond-forming reactions in the pharmaceutical industry being achieved through reductive amination.[2][3][4] This method offers a controlled and efficient way to produce secondary and tertiary amines from readily available carbonyl compounds (aldehydes and ketones) and a primary or secondary amine.[5][6] The process avoids the common issue of over-alkylation often encountered with direct alkylation of amines using alkyl halides.[5]

3-(Cyclohexylmethyl)pyrrolidine is a valuable secondary amine building block. The pyrrolidine ring is a prevalent motif in numerous biologically active alkaloids and synthetic drug molecules.[7] The presence of the cyclohexylmethyl substituent provides lipophilicity and specific steric bulk, which can be crucial for modulating the pharmacological properties of a target molecule. The ability to reliably and efficiently incorporate this moiety via reductive amination makes it a powerful tool in the drug discovery and development pipeline.

The Core Principle: Mechanism of Reductive Amination

Reductive amination is typically a one-pot reaction that proceeds through two key stages: the formation of an imine or iminium ion intermediate, followed by its in-situ reduction.[1][6]

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine, 3-(Cyclohexylmethyl)pyrrolidine, on the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form a transient iminium ion intermediate. The formation of this intermediate is often favored under mildly acidic conditions which can protonate the carbonyl oxygen, increasing its electrophilicity.[5] However, excessively acidic conditions can be detrimental as they will protonate the amine, rendering it non-nucleophilic.[5]

  • Reduction: A reducing agent, introduced into the reaction mixture, then selectively reduces the carbon-nitrogen double bond of the iminium ion to a single bond, yielding the final tertiary amine product.[1] The choice of reducing agent is critical for the success of the reaction, as it must be mild enough to not significantly reduce the starting carbonyl compound.[5][8]

Mechanistic Pathway

Reductive_Amination_Mechanism Start Aldehyde/Ketone + 3-(Cyclohexylmethyl)pyrrolidine Intermediate Iminium Ion Intermediate Start->Intermediate Nucleophilic Attack & Dehydration Product Tertiary Amine Product Intermediate->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Intermediate STAB_Workflow Start Combine Aldehyde/Ketone and Amine in Anhydrous Solvent Iminium_Formation Stir at RT (20-60 min) (Optional: Add Acetic Acid) Start->Iminium_Formation Reduction Add NaBH(OAc)₃ Portion-wise Iminium_Formation->Reduction Reaction Stir at RT (2-24h) Monitor by TLC/LC-MS Reduction->Reaction Quench Quench with sat. NaHCO₃ Reaction->Quench Workup Extraction with DCM, Brine Wash, Dry, Concentrate Quench->Workup Purification Flash Column Chromatography Workup->Purification

Sources

Reagents for coupling 3-(Cyclohexylmethyl)pyrrolidine with carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Amide Bond Formation: Strategic Coupling of 3-(Cyclohexylmethyl)pyrrolidine with Carboxylic Acids

Abstract

The formation of amide bonds is arguably the most critical and frequently executed reaction in medicinal chemistry and drug development. This guide provides a detailed exploration of the strategic considerations and practical methodologies for the coupling of 3-(Cyclohexylmethyl)pyrrolidine, a sterically demanding secondary amine, with a range of carboxylic acids. We delve into the mechanistic underpinnings of various classes of coupling reagents, offering a comparative analysis to guide reagent selection. Detailed, field-tested protocols for both a classic carbodiimide-mediated approach and a high-efficiency uronium salt-based method are presented, alongside troubleshooting insights to address common challenges encountered with sterically hindered substrates.

Introduction: The Challenge of Hindered Couplings

The amide bond is a cornerstone of pharmaceuticals, peptides, and advanced materials.[1] Its synthesis, typically via the condensation of a carboxylic acid and an amine, is a kinetically slow process that requires activation of the carboxylic acid moiety.[2][3] While numerous coupling reagents have been developed, the successful union of sterically hindered partners—such as the secondary amine 3-(Cyclohexylmethyl)pyrrolidine—presents a significant synthetic hurdle.[1][4] The bulky cyclohexylmethyl group shields the nitrogen's lone pair, impeding the nucleophilic attack required for amide formation. This steric hindrance can lead to sluggish reactions, low yields, and the prevalence of side reactions.

This application note serves as a comprehensive guide for researchers tackling such challenging couplings. We will dissect the causality behind experimental choices, empowering scientists to move beyond rote protocol-following to a more intuitive and effective approach to amide synthesis.

A Comparative Analysis of Coupling Reagents

The choice of coupling reagent is the most critical parameter for a successful reaction. The ideal reagent should provide a highly reactive activated intermediate that is readily attacked by the hindered amine, while minimizing side reactions and epimerization of adjacent chiral centers.[3][5] We will focus on three major classes: carbodiimides, phosphonium salts, and uronium/guanidinium salts.

Reagent ClassExamplesMechanism of ActionAdvantagesDisadvantagesBest Suited For
Carbodiimides EDC, DCC, DICForms an O-acylisourea intermediate.[6]Cost-effective, widely available. EDC byproduct is water-soluble, simplifying workup.[2][7]Slower reaction rates for hindered substrates. Risk of racemization and N-acylurea side-product formation without additives.[5][8]Routine couplings, cost-sensitive syntheses, large-scale applications where byproduct removal is key.
Phosphonium Salts PyBOP, BOPForms a reactive benzotriazolyl active ester (OBt-ester).[9][10]High efficiency, rapid reaction times.[9] PyBOP is a safer alternative to the carcinogen-producing BOP.[11]Byproducts can sometimes complicate purification. Higher cost than carbodiimides.General-purpose couplings, including moderately hindered systems. Solid-phase peptide synthesis (SPPS).[10]
Uronium/Guanidinium Salts HATU, HBTU, HCTUForms a highly reactive azabenzotriazolyl active ester (OAt-ester).[12][13]Extremely high reactivity and fast kinetics, even for hindered substrates.[12][14] Low racemization due to the HOAt moiety.[13][14]Highest cost. Uronium reagents can cause guanidinylation of the amine if not used properly.[15]Sterically hindered couplings, difficult cyclizations, fragment condensations, and when speed is critical.[13][16]

Mechanistic Insights: EDC/HOBt vs. HATU

Understanding the reaction pathway is crucial for optimization and troubleshooting. Below are the accepted mechanisms for a standard carbodiimide coupling with an additive and a high-activity uronium salt coupling.

EDC/HOBt Pathway

The reaction begins with the activation of the carboxylic acid by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form a highly reactive but unstable O-acylisourea intermediate.[6][17] This intermediate is susceptible to undesired rearrangement to a stable N-acylurea or racemization. The additive, 1-Hydroxybenzotriazole (HOBt), salvages this process by intercepting the O-acylisourea to form a more stable and less racemization-prone HOBt-ester.[2][5] The sterically hindered amine then attacks this active ester to yield the final amide.

Caption: EDC/HOBt-mediated amide bond formation workflow.

HATU Pathway

In the HATU-mediated pathway, a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) first deprotonates the carboxylic acid.[16][18] The resulting carboxylate anion attacks the electrophilic carbon of HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) to form a highly reactive OAt-active ester.[2][13] The pyridine nitrogen within the HOAt leaving group provides a neighboring group effect, which is thought to stabilize the transition state of the subsequent amine attack, accelerating the reaction and minimizing racemization.[13] This makes HATU exceptionally effective for challenging substrates.[12][14]

Caption: HATU-mediated amide bond formation workflow.

Experimental Protocols

The following protocols provide a robust framework for coupling 3-(Cyclohexylmethyl)pyrrolidine. All reactions should be conducted in a well-ventilated fume hood using anhydrous solvents under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 1: Cost-Effective Coupling with EDC/HOBt

This protocol is a reliable starting point for general amide synthesis and is optimized for ease of workup.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • 3-(Cyclohexylmethyl)pyrrolidine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA or Triethylamine (TEA) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (to make a 0.1-0.2 M solution)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and 3-(Cyclohexylmethyl)pyrrolidine (1.1 equiv).

  • Dissolve the mixture in anhydrous DCM or DMF.

  • Cool the solution to 0 °C using an ice-water bath while stirring.

  • Add EDC·HCl (1.2 equiv) to the reaction mixture in one portion.

  • Add DIPEA (2.5 equiv) dropwise to the stirring solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Reaction Monitoring: Monitor the consumption of the limiting reagent (typically the carboxylic acid) by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • If using DCM, dilute the reaction mixture with more DCM. Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • If using DMF, dilute the mixture with ethyl acetate or another suitable organic solvent and wash with water and brine multiple times to remove DMF and the water-soluble urea byproduct.

    • Dry the final organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[7]

Protocol 2: High-Efficiency Coupling for Hindered Substrates with HATU

This protocol is recommended when Protocol 1 gives low yields or when dealing with particularly challenging or valuable substrates.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • 3-(Cyclohexylmethyl)pyrrolidine (1.2 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (to make a 0.1-0.2 M solution)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.

  • Add DIPEA (3.0 equiv) to the solution and stir for 5-10 minutes at room temperature. This is the pre-activation step.

  • Add 3-(Cyclohexylmethyl)pyrrolidine (1.2 equiv) to the activated mixture.

  • Stir the reaction at room temperature for 1-4 hours. Reaction times are typically much shorter with HATU.[12]

  • Reaction Monitoring: Monitor progress via TLC or LC-MS. The reaction is often complete within a few hours.

  • Workup:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer extensively with water (to remove DMF) and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Ineffective coupling reagent for the substrate.2. Insufficient base.3. Wet reagents or solvents.4. Amine salt formation (if starting material is an HCl salt).1. Switch to a more powerful reagent (e.g., from EDC/HOBt to HATU).[19]2. Ensure adequate equivalents of base are used, especially with HATU.3. Use freshly dried, anhydrous solvents and store reagents in a desiccator.4. Add an extra equivalent of base to neutralize the salt before coupling.
Formation of Side Products 1. N-acylurea formation (with carbodiimides).2. Racemization of chiral centers.3. Guanidinylation of the amine (with uronium reagents).1. Ensure an additive like HOBt is used with EDC/DCC.[8]2. Use an additive (HOBt, HOAt). Use a less hindered base (e.g., 2,4,6-collidine). Run the reaction at a lower temperature (0 °C).3. Add the amine after a brief pre-activation period of the acid with the uronium reagent. Avoid large excesses of the coupling reagent.[15]
Difficult Purification 1. Byproduct co-elutes with the product.2. Residual DMF in the crude material.1. For EDC, ensure thorough aqueous workup to remove the water-soluble urea. For DCC, the urea is insoluble and can be filtered off. For phosphonium/uronium reagents, optimize chromatography.2. Perform multiple aqueous washes during workup. If the product is stable, consider azeotropic removal of DMF with heptane under reduced pressure.

Conclusion

The successful coupling of sterically hindered secondary amines like 3-(Cyclohexylmethyl)pyrrolidine with carboxylic acids is a readily achievable goal with a strategic approach to reagent selection and protocol execution. While cost-effective carbodiimide methods such as EDC/HOBt provide a solid foundation, high-efficiency uronium salt reagents like HATU are indispensable tools for overcoming the steric challenges inherent in these systems.[2][12] By understanding the underlying reaction mechanisms and anticipating potential pitfalls, researchers can confidently and efficiently synthesize complex amide-containing molecules, accelerating the pace of discovery in science and medicine.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • The Science Behind HATU: Mechanism and Applications in Modern Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. (2025, November 29). Chemistry Steps. [Link]

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. (2023, November 6). MDPI. [Link]

  • HATU. (n.d.). Wikipedia. [Link]

  • Carbodiimide. (n.d.). Wikipedia. [Link]

  • Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. (n.d.). PubMed. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Amine to Amide (EDC + HOBt). (n.d.). Common Organic Chemistry. [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017, September 15). PMC. [Link]

  • The Synthesis of Sterically Hindered Amides. (n.d.). CHIMIA. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. [Link]

  • Carbodiimide – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Acid-Amine Coupling using EDCI. (n.d.). Organic Synthesis. [Link]

  • The Synthesis of Sterically Hindered Amides. (2025, August 9). ResearchGate. [Link]

  • Carbodiimide Coupling: The Better Alternative for Amide Synthesis. (2026, January 29). YouTube. [Link]

  • PyBOP. (n.d.). Common Organic Chemistry. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. (2008, June 23). Luxembourg Bio Technologies. [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. [Link]

  • Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[14]uril. (n.d.). ChemRxiv. [Link]

  • Proposed mechanism for activation by uronium salt. (n.d.). ResearchGate. [Link]

  • Phosphonium Salts. (n.d.). Thieme. [Link]

  • The Uronium/Guanidinium Peptide Coupling Reagents. (n.d.). Wiley Online Library. [Link]

  • HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. (2020, December 21). YouTube. [Link]

  • Acid-Amine Coupling using BOP. (n.d.). Organic Synthesis. [Link]

  • PHOSPHONIUM-SALT MEDIATED ACTIVATION OF C-O BONDS. (n.d.). IU Indianapolis ScholarWorks. [Link]

  • Struggling with amide coupling. (2024, October 9). Reddit. [Link]

  • Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. (n.d.). ChemRxiv. [Link]

  • Synthesis of N-cyclohexyl-3-chloropyrrolidine. (n.d.). PrepChem.com. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [Link]

  • WO1990010009A1 - Phosphonium salts as peptide coupling reagents. (n.d.).
  • Amine to Amide (Coupling). (n.d.). Common Conditions. [Link]

Sources

Application Notes and Protocols: Solvent Selection for Reactions Involving 3-(Cyclohexylmethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Cyclohexylmethyl)pyrrolidine is a valuable building block in medicinal chemistry, often incorporated into structures targeting a range of biological endpoints.[1] The successful synthesis and derivatization of this scaffold are critically dependent on the appropriate selection of reaction solvents. This guide provides a comprehensive overview of solvent selection strategies for common transformations involving 3-(cyclohexylmethyl)pyrrolidine, including N-alkylation and N-acylation. We will explore the interplay between the physicochemical properties of the substrate, the reaction mechanism, and solvent characteristics to enable rational solvent choice for optimal reaction outcomes. Detailed protocols for representative reactions are provided to illustrate these principles in practice.

Introduction: The Pivotal Role of Solvents

The choice of solvent is a critical parameter in chemical synthesis, influencing reaction rates, yields, and even the product distribution. For reactions involving 3-(cyclohexylmethyl)pyrrolidine, a secondary amine, the solvent's properties can significantly impact the nucleophilicity of the amine, the solubility of reactants and reagents, and the stabilization of transition states and intermediates. A poorly chosen solvent can lead to sluggish reactions, the formation of unwanted byproducts, or difficult product isolation. Conversely, a well-chosen solvent can accelerate reaction rates, improve selectivity, and simplify downstream processing.

This document will serve as a practical guide for selecting the optimal solvent for your specific reaction with 3-(cyclohexylmethyl)pyrrolidine. We will begin by examining the key physicochemical properties of this substrate, which form the foundation for rational solvent selection.

Physicochemical Properties of 3-(Cyclohexylmethyl)pyrrolidine

Understanding the inherent properties of 3-(cyclohexylmethyl)pyrrolidine is the first step in selecting an appropriate solvent system.

PropertyValue/DescriptionSignificance for Solvent Selection
Molecular Formula C11H21NIndicates a predominantly nonpolar structure with a polar secondary amine group.
Molecular Weight 167.29 g/mol [2]A relatively small molecule, suggesting good solubility in a range of organic solvents.
Structure A pyrrolidine ring substituted at the 3-position with a cyclohexylmethyl group.The bulky, nonpolar cyclohexylmethyl group will influence solubility in nonpolar solvents, while the pyrrolidine nitrogen provides a site for hydrogen bonding and reaction.
pKa (of conjugate acid) ~10.8 - 11.3 (estimated based on similar secondary amines like pyrrolidine)[3][4]As a secondary amine, it is basic and will be protonated by protic solvents, which can affect its nucleophilicity.
Solubility Miscible with most organic solvents.[5]This provides a wide range of potential solvents to consider.

The combination of a nonpolar cyclohexyl group and a polar secondary amine suggests that a broad spectrum of solvents, from nonpolar to polar aprotic, could be suitable, depending on the specific reaction requirements.

Solvent Selection for Key Transformations

The optimal solvent is highly dependent on the type of reaction being performed. Below, we discuss solvent considerations for two of the most common reactions involving secondary amines: N-alkylation and N-acylation.

N-Alkylation Reactions

N-alkylation of secondary amines, such as 3-(cyclohexylmethyl)pyrrolidine, typically proceeds via an SN2 mechanism. The choice of solvent is critical for promoting the nucleophilicity of the amine and facilitating the departure of the leaving group.

Mechanistic Considerations:

  • Amine Nucleophilicity: The lone pair of electrons on the nitrogen atom is responsible for its nucleophilic character.

  • SN2 Transition State: The transition state involves a partial bond formation between the nucleophile (amine) and the electrophile (alkyl halide) and partial bond breaking of the carbon-leaving group bond.

Solvent Recommendations:

Polar aprotic solvents are generally the preferred choice for N-alkylation reactions.[6] These solvents can solvate the cation of the base used but do not strongly solvate the amine nucleophile, leaving its lone pair more available for reaction.

Solvent ClassExamplesRationale
Polar Aprotic Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)These solvents are highly recommended as they effectively dissolve the amine and alkylating agent, and they do not protonate the amine, thus preserving its nucleophilicity.[7]
Ethers Tetrahydrofuran (THF), 1,4-DioxaneThese are also good choices, offering moderate polarity and good solvating power for the reactants.
Nonpolar Toluene, HexaneWhile the starting amine may be soluble, these solvents are generally less effective at promoting SN2 reactions due to their inability to stabilize charged intermediates or transition states.
Polar Protic Methanol (MeOH), Ethanol (EtOH), WaterThese solvents should generally be avoided as the primary reaction solvent. They can protonate the amine, significantly reducing its nucleophilicity. However, in some cases, alcohols can be used, particularly with a strong base.[8]

Decision-Making Workflow for N-Alkylation Solvent Selection:

start Start: N-Alkylation of 3-(Cyclohexylmethyl)pyrrolidine reactant_solubility Are reactants soluble in a polar aprotic solvent? start->reactant_solubility polar_aprotic Select a Polar Aprotic Solvent (e.g., DMF, MeCN, DMSO) reactant_solubility->polar_aprotic Yes ether_option Consider Ethers (e.g., THF, Dioxane) reactant_solubility->ether_option No workup Proceed with Reaction & Workup polar_aprotic->workup nonpolar_option Low Polarity Option (e.g., Toluene) ether_option->nonpolar_option If solubility is still an issue ether_option->workup nonpolar_option->workup

Caption: Solvent selection workflow for N-alkylation.

N-Acylation Reactions

N-acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or anhydride. This reaction is typically fast and exothermic.

Mechanistic Considerations:

  • Nucleophilic Acyl Substitution: The reaction proceeds through a nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group.

  • Byproduct Formation: The reaction generates an acid byproduct (e.g., HCl) that must be neutralized by a base to prevent protonation of the starting amine.[9]

Solvent Recommendations:

Aprotic solvents are generally preferred for N-acylation reactions to avoid side reactions with the acylating agent.

Solvent ClassExamplesRationale
Chlorinated Solvents Dichloromethane (DCM), Chloroform (CHCl3)Excellent choices as they are relatively inert and effectively dissolve both the amine and the acylating agent.[9][10] DCM is particularly common.
Ethers Tetrahydrofuran (THF), Diethyl ether (Et2O)Good alternatives to chlorinated solvents, offering good solubility and inertness.[9]
Aromatic Hydrocarbons Toluene, XyleneCan be used, especially for higher temperature reactions, but may be less effective at solvating the reactants than more polar options.
Polar Aprotic Acetonitrile (MeCN)A suitable option, though less common than DCM or THF for this transformation.
Polar Protic Alcohols, WaterShould be strictly avoided as they will react with the acylating agent (e.g., acyl chloride) leading to ester or carboxylic acid formation.

Decision-Making Workflow for N-Acylation Solvent Selection:

start Start: N-Acylation of 3-(Cyclohexylmethyl)pyrrolidine acylating_agent_stability Is the acylating agent sensitive to protic solvents? start->acylating_agent_stability aprotic_choice Select an Aprotic Solvent acylating_agent_stability->aprotic_choice Yes chlorinated Chlorinated Solvents (e.g., DCM) aprotic_choice->chlorinated ethers Ethers (e.g., THF) aprotic_choice->ethers workup Proceed with Reaction (with base) & Workup chlorinated->workup ethers->workup

Caption: Solvent selection workflow for N-acylation.

Experimental Protocols

The following protocols are provided as general guidelines and may require optimization for specific substrates and scales.

Protocol 1: N-Alkylation of 3-(Cyclohexylmethyl)pyrrolidine with Benzyl Bromide

This protocol details a typical N-alkylation using a polar aprotic solvent.

Materials:

  • 3-(Cyclohexylmethyl)pyrrolidine (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K2CO3), anhydrous (1.5 eq)[8]

  • Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add 3-(cyclohexylmethyl)pyrrolidine and anhydrous DMF.

  • Add anhydrous potassium carbonate to the stirred solution.

  • Add benzyl bromide dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Acylation of 3-(Cyclohexylmethyl)pyrrolidine with Acetyl Chloride

This protocol illustrates a standard N-acylation procedure using an inert, aprotic solvent.

Materials:

  • 3-(Cyclohexylmethyl)pyrrolidine (1.0 eq)

  • Acetyl chloride (1.05 eq)

  • Triethylamine (TEA) (1.2 eq)[9]

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add 3-(cyclohexylmethyl)pyrrolidine and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine to the stirred solution.

  • Add acetyl chloride dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Reaction Yield - Incomplete reaction- Side reactions- Poor solubility of reactants- Increase reaction time or temperature.- Re-evaluate solvent choice; a more polar aprotic solvent may be beneficial for N-alkylation.- For N-acylation, ensure the system is anhydrous.
Formation of Byproducts - Over-alkylation (for N-alkylation)- Reaction with solvent- Use a milder base or lower the reaction temperature.- Ensure the chosen solvent is inert under the reaction conditions.
Difficult Product Isolation - Emulsion formation during workup- High boiling point of the solvent- Add brine to the aqueous layer to break emulsions.- Select a lower boiling point solvent if feasible for easier removal.

Conclusion

The selection of an appropriate solvent is a cornerstone of successful synthetic chemistry. For reactions involving 3-(cyclohexylmethyl)pyrrolidine, a systematic approach based on the substrate's physicochemical properties and the reaction mechanism is paramount. For N-alkylation, polar aprotic solvents like DMF and acetonitrile are generally optimal. For N-acylation, inert aprotic solvents such as dichloromethane and tetrahydrofuran are the preferred choice. By carefully considering the principles outlined in this guide, researchers can enhance the efficiency and outcomes of their synthetic endeavors with this important building block.

References

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
  • ResearchGate. For alkylation of a secondary amine (CH2CH2-NH-CH2CH2) by isopropyl group((CH3)2CHI or (CH3)2CHBr which base and solvent do I have to use?. Available from: [Link]

  • Singh, C. B., Kavala, V., Samal, A. K., & Patel, B. K. (2007). Aqueous-Mediated N-Alkylation of Amines. European Journal of Organic Chemistry, 2007(3), 453-458.
  • Sweeney, J. B., & Doulcet, J. (2020).
  • Tanielyan, S., Marin, R., Al-Shaal, M. G., Pradhan, S., & Tanielyan, S. (2013). Hydrogenation of Succinimide to 2- Pyrrolidone Over Solid Catalysts.
  • Salvatore, R. N., Nagle, A. S., Schmidt, S. E., & Jung, K. W. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines. University of South Florida.
  • Curly Arrow. (2010). Catalytic Hydrogenation Part II - Tips and Tricks. Available from: [Link]

  • PubChem. N-(Cyclohexylmethyl)Pyrrolidine. Available from: [Link]

  • Zhang, Y., Wang, T., Gao, G., Liu, H., & Han, B. (2019). The Solvent-free Continuous Flow Hydrogenation of N-Methyl Pyrrolidone to N-methylpyrrolidine catalyzed with bimetallic Pt/V on HAP. Catalysis Science & Technology, 9(21), 6079-6086.
  • Jida, M., Veguillas, M., & Beyermann, M. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(42), 14202-14215.
  • Organic Chemistry Portal. Synthesis of secondary and tertiary amines. Available from: [Link]

  • Byrne, F. P., Jin, S., Paggiola, G., Petchey, T. H. M., Clark, J. H., Farmer, T. J., Hunt, A. J., McElroy, C. R., & Sherwood, J. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews, 122(6), 6749–6794.
  • Wikipedia. Pyrrolidine. Available from: [Link]

  • Douglas, N. G., & Fedorov, A. (2024). B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. Organic Letters, 26(12), 2534–2538.
  • Ashland. CHP - N-Cyclohexyl-2-Pyrrolidone. Available from: [Link]

  • Law, P. R., & Petersen, S. G. (2018). N-Butylpyrrolidinone as Alternative Solvent for Solid-Phase Peptide Synthesis. Organic Process Research & Development, 22(4), 514–524.
  • Shiraishi, Y., Tsukamoto, D., & Hirai, T. (2013). Solvent Selection in Transfer Hydrogenation and Suzuki Cross-coupling. Horizon Research Publishing.
  • Ito, H., & Yamazaki, H. (2023). Pyrrolidine synthesis via ring contraction of pyridines.
  • US EPA. N-(3-Pyridylmethyl)pyrrolidine Properties. Available from: [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. Available from: [Link]

  • Wikipedia. N-Cyclohexyl-2-pyrrolidone. Available from: [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams.
  • Cheméo. Chemical Properties of Pyrrolidine (CAS 123-75-1). Available from: [Link]

  • NIST. Pyrrolidine, 3-methyl-. Available from: [Link]

  • PubChem. 3-Methyl-3-phenylpyrrolidine. Available from: [Link]

Sources

Troubleshooting & Optimization

Improving reaction yields in 3-(Cyclohexylmethyl)pyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Yields & Troubleshooting Ticket ID: CHEM-SUP-8821 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]

Introduction: The "Hidden" Divergence

Welcome to the technical support center. You are likely here because your synthesis of 3-(cyclohexylmethyl)pyrrolidine is stalling, yielding impurities, or—most commonly—resulting in the loss of the cyclohexyl motif entirely.

The synthesis of this scaffold usually proceeds via the catalytic hydrogenation of 3-benzylpyrrolidine . The critical technical challenge here is a chemoselectivity divergence :

  • Pathway A (Desired): Saturation of the phenyl ring to a cyclohexyl ring.

  • Pathway B (Undesired): Hydrogenolysis (cleavage) of the benzylic C-C bond, resulting in methylpyrrolidine and toluene.

This guide provides the protocols to force Pathway A and troubleshoot common failure modes.

Module 1: The Core Protocol (Hydrogenation)

Context: The most efficient route is the exhaustive hydrogenation of 3-benzylpyrrolidine (or its N-protected analogs).[1]

Standard Operating Procedure (SOP)
ParameterStandard ConditionWhy? (The Mechanism)
Precursor 3-benzylpyrrolidine (or HCl salt)Starting material.[1]
Catalyst 5% Rh/C or PtO₂ (Adam's Catalyst) CRITICAL: Palladium (Pd/C) favors hydrogenolysis (cleavage) of benzylic bonds. Rhodium and Platinum favor hydrogenation (ring saturation) without breaking the C-C bond.
Solvent Acetic Acid (AcOH) or MeOH/HClProtonates the pyrrolidine nitrogen. Free amines bind strongly to the catalyst surface ("poisoning"), halting the reaction. Ammonium salts do not bind.
Pressure 50–100 bar (High Pressure) Aromatic ring reduction has a high activation energy. Balloon pressure (1 atm) is rarely sufficient for complete conversion.
Temp 50–80 °CProvides necessary kinetic energy for the arene adsorption/reduction cycle.
Step-by-Step Workflow
  • Preparation: Dissolve 3-benzylpyrrolidine (1.0 equiv) in Glacial Acetic Acid (0.1 M concentration).

  • Catalyst Loading: Add 5% Rh/C (5–10 wt% loading). Note: Wet the catalyst with a small amount of water first to prevent ignition.

  • Pressurization: Seal in a high-pressure autoclave (e.g., Parr reactor). Purge with N₂ (3x), then H₂ (3x). Charge to 60 bar (approx 870 psi) .

  • Reaction: Heat to 60°C with vigorous stirring (>800 rpm) for 12–24 hours. Mass transfer is often the rate-limiting step; high stirring is non-negotiable.[1]

  • Workup: Filter through Celite® to remove catalyst.[2] Concentrate the acetic acid.

  • Neutralization: Basify with NaOH (aq) and extract into DCM or MTBE.

Module 2: Troubleshooting & Diagnostics

Visualizing the Failure Modes

The following diagram illustrates the decision matrix for troubleshooting low yields.

Hydrogenation_Troubleshooting Start Issue: Low Yield / Wrong Product Check_Product Analyze Crude (LCMS/NMR) Start->Check_Product Cleavage Found: 3-methylpyrrolidine (Benzyl group lost) Check_Product->Cleavage Mass = M-77 NoRxn Found: Starting Material (3-benzylpyrrolidine) Check_Product->NoRxn Mass = M Partial Found: Partially Reduced Species Check_Product->Partial Complex Mixture Cause_Pd Cause: Used Pd/C Catalyst Cleavage->Cause_Pd Fix_Rh Solution: Switch to 5% Rh/C or Ru/C Cause_Pd->Fix_Rh Check_pH Check Solvent pH NoRxn->Check_pH Poisoning Cause: Amine Poisoning (Neutral pH) Check_pH->Poisoning Neutral/Basic Fix_Acid Solution: Use AcOH or HCl/MeOH Poisoning->Fix_Acid Fix_Pressure Solution: Increase Pressure (>50 bar) and Temp (>60°C) Partial->Fix_Pressure

Figure 1: Diagnostic logic for hydrogenation failures. Note the critical distinction between cleavage (Pd) and saturation (Rh).

Module 3: Frequently Asked Questions (FAQs)

Q1: I don't have a high-pressure reactor. Can I do this with a balloon?

  • Answer: Generally, no . The reduction of a benzene ring to a cyclohexane ring has a high activation barrier. If you are restricted to atmospheric pressure (balloon), you must change the catalyst to PtO₂ (Adam's Catalyst) and use a high catalyst loading (10-20 wt%) in Acetic Acid. Even then, conversion may take days. Rh/C almost strictly requires elevated pressure for this transformation.

Q2: Why did my yield drop when I scaled up?

  • Answer: Hydrogenation is a gas-liquid-solid multiphase reaction.[1] Scale-up issues are usually due to Mass Transfer Limitations .[1]

    • Diagnosis: In small vials, the magnetic bar creates a vortex that sucks H₂ into the liquid. In large flasks, the surface-to-volume ratio drops.[1]

    • Fix: Use an overhead stirrer with a gas-entrainment impeller or sparge the H₂ gas directly into the solvent.

Q3: Can I use N-Boc-3-benzylpyrrolidine instead of the free amine?

  • Answer: Yes, and it is often recommended. [3]

    • Benefit: The carbamate (Boc) reduces the basicity of the nitrogen, preventing catalyst poisoning. You can often run this in neutral solvents (MeOH or EtOAc) if the amine is protected.

    • Caveat: Ensure your hydrogenation conditions (specifically temperature/acid) do not cleave the Boc group prematurely.

Q4: I see "3-methylpyrrolidine" in my LCMS. What happened?

  • Answer: You likely used Palladium (Pd/C) .[2][3][4][5] Palladium is excellent for hydrogenolysis (breaking C-N or benzylic C-C bonds). It cleaved the benzyl group off entirely. You must switch to Rhodium (Rh) or Ruthenium (Ru) , which are "ring-saturating" catalysts that preserve the C-C connection.

Module 4: Alternative Synthetic Route (Amide Reduction)

If you lack high-pressure hydrogenation equipment, use the Amide Reduction Route . This avoids the difficult aromatic reduction entirely.

Pathway:

  • Start: 3-(Cyclohexylcarbonyl)pyrrolidine (or synthesize via coupling cyclohexanecarboxylic acid with pyrrolidine, then functionalizing).

  • Reagent: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (BH₃[1]·THF).

  • Mechanism: Reduces the C=O carbonyl to a CH₂ methylene group.

Protocol:

  • Suspend LiAlH₄ (3.0 equiv) in dry THF at 0°C.

  • Add the amide precursor dropwise.

  • Reflux for 4–6 hours.

  • Fieser Workup: Quench carefully with water/15% NaOH/water (1:1:3 ratio).

  • Filter the white precipitate. The filtrate contains your product.

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.[1] (The definitive text on Rh vs Pd selectivity).

  • BenchChem Protocols. (2025). Catalytic Hydrogenation of Pyridine to Piperidine.

  • ACS Publications. (2024). Electrocatalytic Hydrogenation of Pyridines. Journal of the American Chemical Society.

  • ThalesNano. (n.d.). Deprotection Reactions Using the H-Cube® Continuous Flow Reactor.

  • Google Patents. (2020). Processes for preparing pyrrolidine compounds (US20200369608A1).

Sources

Troubleshooting crystallization of 3-(Cyclohexylmethyl)pyrrolidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization of 3-(Cyclohexylmethyl)pyrrolidine Derivatives

Introduction: The "Grease & Grip" Challenge

Status: Senior Application Scientist Subject: Overcoming Phase Separation in Lipophilic Amines

Welcome. If you are reading this, you are likely staring at a flask containing a cloudy emulsion or a gummy oil at the bottom of your vessel. Do not panic.

3-(Cyclohexylmethyl)pyrrolidine derivatives present a classic "Grease & Grip" paradox in crystallization:

  • The Grease: The cyclohexylmethyl group adds significant lipophilicity and rotational freedom, entropically favoring the liquid phase (oil).

  • The Grip: The pyrrolidine nitrogen (secondary amine) is a hydrogen-bond acceptor/donor, capable of strong lattice interactions if you can arrest the molecular motion.

This guide treats your experiment as a thermodynamic puzzle. We will move from the most common failure mode (Oiling Out) to Salt Selection and Impurity Management.

Module 1: Troubleshooting "Oiling Out" (LLPS)

The Issue: Upon cooling or anti-solvent addition, the solution turns milky, and a second liquid phase separates (oiling out) before any crystals appear. The Cause: You have entered a region of Liquid-Liquid Phase Separation (LLPS) .[1][2] This occurs when the attractive forces between solute molecules are stronger than the solute-solvent interactions, but the kinetic barrier to nucleation is too high. The system lowers its energy by forming an amorphous oil rather than an ordered crystal.

Diagnostic & Remediation Protocol

Q: Is my oiling out permanent? A: No. It is a metastable state. The oil is often supersaturated.[3]

Step-by-Step Remediation:

  • The "Cloud Point" Reversal:

    • Heat the mixture until the oil redissolves and the solution is clear (one phase).

    • Critical Step: Record this temperature (

      
      ).
      
    • Cool very slowly (0.1 °C/min). Note the temperature where the oil reappears (

      
      ).
      
    • Action: You must seed the solution in the "metastable zone" — the window between

      
       and 
      
      
      
      .
  • Seed Loading:

    • Add 0.5 - 1.0 wt% of seed crystals at

      
      .
      
    • Note: If you lack seeds, sonicate a small aliquot of the oil in a separate vial with heptane to induce nucleation, then use that slurry as seed.

  • Solvent Dielectric Adjustment:

    • Oiling out often implies the solvent is too polar for the lipophilic tail.

    • Switch: If using MeOH/Water, switch to IPA/Isopropyl Acetate or Ethanol/MTBE . The non-polar anti-solvent (MTBE, Heptane) accommodates the cyclohexyl group better than water.

Visual Logic: The Oiling Out Decision Tree

OilingOutLogic Start Observation: Solution turns milky / Oil forms CheckTemp Heat to T_clear (One Phase) Start->CheckTemp CoolSlow Cool slowly to T_oil (Cloud Point) CheckTemp->CoolSlow HasSeeds Do you have seeds? CoolSlow->HasSeeds SeedStrategy Add Seeds at T > T_oil HasSeeds->SeedStrategy Yes Sonicate Sonicate Aliquot with Heptane HasSeeds->Sonicate No Success Controlled Crystal Growth SeedStrategy->Success Sonicate->SeedStrategy Crystals Formed SolventChange Modify Solvent System (Increase Lipophilicity) Sonicate->SolventChange Still Oily SolventChange->CheckTemp Retry

Caption: Decision tree for managing Liquid-Liquid Phase Separation (LLPS) in lipophilic amines.

Module 2: Salt Selection Strategy

The Issue: The free base of 3-(cyclohexylmethyl)pyrrolidine is likely a low-melting solid or viscous oil due to the flexible cyclohexyl ring. The Solution: Salt formation is mandatory to rigidify the lattice and raise the melting point.

Q: Which acid should I choose? A: Do not guess. Use the pKa Rule and Counter-ion Lipophilicity .

  • The

    
    pKa Rule: 
    
    • Pyrrolidine pKa

      
       10.5 - 11.0.
      
    • Select an acid with pKa < 8.0 to ensure proton transfer (

      
      pKa > 3).
      
  • The "Like Dissolves Like" Trap:

    • A small, hard counter-ion (Cl⁻) might create a lattice with high lattice energy, but if the lipophilic tail (cyclohexyl) dominates, the HCl salt might be hygroscopic or oil out in water.

    • Recommendation: Screen large, organic anions that can pack with the cyclohexyl group.

Recommended Counter-ion Screen:

AcidpKaRationale for this ScaffoldSolvent System
Hydrochloric Acid -7Standard first choice. High lattice energy.EtOH / Et₂O
L-Tartaric Acid 2.98Top Pick. Bifunctional H-bonding. Often resolves chirality.MeOH / Acetone
Fumaric Acid 3.03Rigid, planar dicarboxylic acid. Good packing.IPA / EtOAc
Hippuric Acid 3.6Adds aromaticity to aid packing with lipophilic groups [1].Acetone / Heptane
Oxalic Acid 1.2Forms very stable, high-melting salts (often too insoluble).EtOH / Water

Workflow: The Salt Screen Logic

SaltSelection Input Free Base (Oil) Screen1 Primary Screen: HCl, H2SO4 (Inorganic) Input->Screen1 Result1 Hygroscopic Solid? Screen1->Result1 Yes Result2 Oiling Out? Screen1->Result2 Yes Final Stable Crystalline Salt Screen1->Final No (Success) Screen2 Secondary Screen: Tartrate, Fumarate (Organic) Action2 Use Anti-Solvent Vapor Diffusion Screen2->Action2 If nucleation slow Action1 Switch to Organic Acids (Match Lipophilicity) Result1->Action1 Result2->Action1 Action1->Screen2 Action2->Final

Caption: Workflow for selecting counter-ions based on physical properties of the resulting salt.

Module 3: The Chirality Factor

The Issue: 3-substituted pyrrolidines possess a chiral center at C3. The Risk: If you synthesized this as a racemate (50:50 mixture), it may not crystallize easily. Racemates often have lower melting points than pure enantiomers (though racemic compounds can be stable).

Q: My material is a gum. Could it be the enantiomeric purity? A: Yes. Impurities (including the wrong enantiomer) suppress the melting point (Eutectic effect).

Protocol: Enantiomeric Enrichment via Crystallization If you have a partial enrichment (e.g., 80% ee), crystallization can upgrade it.

  • Form the Tartrate Salt: Tartaric acid is chiral. It will form diastereomeric salts with your amine.

  • Dissolve: Use minimum hot Methanol.

  • Cool: The less soluble diastereomer (usually the one with better packing) will crystallize first.

  • Filter & Analyze: Check the ee of the solid vs. the mother liquor.

Module 4: Experimental Protocols

Protocol A: Vapor Diffusion (For Small Scale / Screening)

Best for: Initial salt screening when you have <50mg of material.

  • Inner Vial: Dissolve 20 mg of amine + 1 eq. of acid in 0.5 mL of a "Good Solvent" (e.g., Methanol or Ethanol). Place in a small HPLC vial.

  • Outer Vial: Place the open inner vial inside a larger 20 mL scintillation vial.

  • Anti-Solvent: Add 3 mL of "Bad Solvent" (e.g., MTBE or Diethyl Ether) to the outer vial. Do not let it overflow into the inner vial.

  • Seal: Cap the outer vial tightly.

  • Wait: The volatile anti-solvent will slowly diffuse into the inner vial, increasing supersaturation gently. This prevents oiling out.[1][2]

Protocol B: Cooling Crystallization with Seeding (Scale-Up)

Best for: >1g batches.

  • Dissolution: Suspend the salt in Isopropyl Acetate (IPAc). Heat to reflux.[4]

  • Co-Solvent: If it doesn't dissolve, add Methanol dropwise until clear (keep MeOH < 10% if possible).

  • Cooling: Cool to 50°C.

  • Seeding: Add 1% seed crystals. Hold for 1 hour to allow seed surface healing.

  • Ramp: Cool to 0°C over 4 hours (slow ramp).

  • Isolation: Filter cold. Wash with cold IPAc.

References

  • Lipophilic Salt Selection

    • Title: Salt selection in drug development.[5]

    • Source: ResearchG
    • Context: Discusses the use of lipophilic counter-ions (hippurate, naphthoate) to improve stability and crystallinity of lipophilic amines.
    • URL:

  • Oiling Out Mechanisms

    • Title: Oiling Out in Crystalliz
    • Source: Mettler Toledo Technical Guides.
    • Context: Defines the mechanism of LLPS and the importance of the metastable zone width (MSZW).
    • URL:

  • Pyrrolidine Synthesis & Properties

    • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold.[4]

    • Source: Molecules (NIH/NLM).
    • Context: Provides structural context on 3-substituted pyrrolidines and their physicochemical behaviors.
    • URL:

  • General Troubleshooting

    • Title: Troubleshooting Crystalliz
    • Source: LibreTexts.
    • Context: Practical steps for scratching, seeding, and solvent modification.[3]

    • URL:

Sources

Technical Support Center: Strategies for Removing Unreacted 3-(Cyclohexylmethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions concerning the removal of unreacted 3-(Cyclohexylmethyl)pyrrolidine from reaction mixtures. As a basic, secondary aliphatic amine, this reagent can be challenging to separate from neutral or acidic products using standard workup procedures. This document outlines field-proven protocols and explains the chemical principles behind them to ensure efficient and successful purification of your target compounds.

Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of 3-(Cyclohexylmethyl)pyrrolidine that influence its removal?

Understanding the physicochemical properties of 3-(Cyclohexylmethyl)pyrrolidine is critical for designing an effective purification strategy.

  • Basicity (pKa): The pyrrolidine moiety is a cyclic secondary amine. Pyrrolidine itself has a conjugate acid pKa of about 11.3.[1] The cyclohexylmethyl substituent is an alkyl group and does not significantly alter the basicity. This high basicity means the amine is readily protonated by even weak acids.

  • Solubility: It is a relatively nonpolar molecule and is highly soluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and tetrahydrofuran (THF). It is miscible with water, a property typical of some low molecular weight amines.[1]

Q2: Why doesn't a simple water wash remove 3-(Cyclohexylmethyl)pyrrolidine from my organic layer?

While it is miscible with water, its organic solubility often leads to an unfavorable partition coefficient. During a workup, the amine will distribute between the organic and aqueous layers, but a significant portion will remain in the organic phase with your product. A simple neutral water wash is therefore insufficient for complete removal.

Q3: What are the primary methods for removing this amine?

There are three primary strategies, each with its own advantages and applications:

  • Acid-Base Liquid-Liquid Extraction: The most common and cost-effective method. It exploits the amine's basicity to convert it into a water-soluble salt, which is then extracted into an aqueous acidic layer.

  • Silica Gel Chromatography: Effective for final polishing or when acid-base extraction is not feasible. However, basic amines can interact strongly with acidic silica gel, requiring special mobile phase modifiers.

  • Scavenger Resins: A modern, efficient technique ideal for parallel synthesis or when traditional methods fail. These are solid-supported reagents that covalently bind to the amine, allowing for its removal by simple filtration.[2][3][4]

Troubleshooting and In-Depth Purification Guides
Issue 1: How do I perform an effective acid-base extraction to remove the amine?

This is the first method that should be attempted, provided your target molecule is stable to acidic conditions. The principle is to protonate the basic amine with an acid, forming an ammonium salt that is soluble in water but insoluble in organic solvents.[5][6]

Detailed Protocol: Acidic Wash Extraction

  • Solvent Choice: Ensure your reaction mixture is dissolved in a water-immiscible organic solvent (e.g., EtOAc, DCM, ether). If your reaction was in a water-miscible solvent like THF or acetonitrile, it must first be diluted with a water-immiscible solvent and water, or the solvent must be removed in vacuo and the residue redissolved.

  • Initial Acid Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute acidic solution, such as 1 M hydrochloric acid (HCl).

    • Expert Insight: We recommend using 1 M HCl. More concentrated acids are generally unnecessary and may cause degradation of acid-sensitive functional groups on your desired compound.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds, venting periodically.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer, which now contains the protonated amine salt.

  • Repeat: Perform a second wash with the 1 M HCl solution to ensure complete removal. For stubborn cases, a third wash may be necessary.

    • Self-Validation: After the final acidic wash, you can check the pH of the aqueous layer with pH paper. It should be strongly acidic (pH 1-2) to confirm that sufficient acid was used to protonate all of the amine.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid, followed by a wash with brine (saturated aqueous NaCl) to remove bulk water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo to isolate your purified product.

Acid_Base_Extraction start Reaction Mixture in Organic Solvent add_acid Add 1M HCl (aq) Shake & Separate start->add_acid organic_layer Organic Layer (Product) add_acid->organic_layer Top Layer aqueous_layer Aqueous Layer (Protonated Amine Salt) add_acid->aqueous_layer Bottom Layer (Discard) wash_bicarb Wash with NaHCO₃ & Brine organic_layer->wash_bicarb dry Dry (Na₂SO₄) Filter & Concentrate wash_bicarb->dry final_product Purified Product dry->final_product Purification_Decision start Crude Reaction Mixture (Contains Amine) check_acid_stability Is Product Acid Stable? start->check_acid_stability acid_wash Perform Acid-Base Extraction check_acid_stability->acid_wash Yes chromatography Perform Modified Chromatography (add Et₃N or NH₄OH) check_acid_stability->chromatography No check_purity1 Check Purity (TLC/LCMS) acid_wash->check_purity1 check_purity1->chromatography Impure pure_product Pure Product check_purity1->pure_product Pure check_purity2 Check Purity (TLC/LCMS) chromatography->check_purity2 scavenger Use Scavenger Resin scavenger->pure_product check_purity2->scavenger Impure (Trace) check_purity2->pure_product Pure

Sources

Storage stability and hygroscopicity of 3-(Cyclohexylmethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Storage Stability, Hygroscopicity, and Handling Protocols

Document ID: TSC-PYR-03-CHX | Version: 2.1 | Status: Active

Introduction: The Molecule & The Challenge

Welcome to the Technical Support Center for 3-(Cyclohexylmethyl)pyrrolidine . This guide addresses the specific stability challenges inherent to alkyl-substituted secondary amines.

While the cyclohexyl group adds lipophilicity, the pyrrolidine core remains a highly reactive secondary amine. This creates a "dual-threat" stability profile:

  • Hygroscopicity: The nitrogen lone pair readily forms hydrogen bonds with atmospheric water.

  • Air Sensitivity: It reacts avidly with atmospheric CO₂ to form carbamate salts (often mistaken for degradation) and oxidizes over time to form N-oxides (yellowing).

PART 1: Rapid Diagnostics (Visual Troubleshooting)

Current Status: Is your compound behaving unexpectedly? Use this logic flow to diagnose the issue immediately.

Troubleshooting Start Observation WhiteSolid White Solid / Crust on Cap or Surface Start->WhiteSolid Yellowing Liquid turned Yellow or Brown Start->Yellowing WeightGain Mass Increase (>2% over time) Start->WeightGain Diag_Carbamate Diagnosis: Ammonium Carbamate Salt (CO2 Reaction) WhiteSolid->Diag_Carbamate Exposure to Air Diag_Oxidation Diagnosis: N-Oxide Formation (Oxidation) Yellowing->Diag_Oxidation Age / Light Diag_Water Diagnosis: Hygroscopic Water Uptake WeightGain->Diag_Water Humidity Fix_Base Protocol A: Acid/Base Extraction or Redistillation Diag_Carbamate->Fix_Base Fix_Distill Protocol B: Vacuum Distillation (Discard Fore-run) Diag_Oxidation->Fix_Distill Fix_Dry Protocol C: Dry over KOH pellets or Azeotropic Drying Diag_Water->Fix_Dry

Figure 1: Decision tree for diagnosing physical changes in 3-(Cyclohexylmethyl)pyrrolidine.

PART 2: Critical Storage Protocols (The "Inert Barrier" System)

As a secondary amine, this compound must be treated as a CO₂-scavenger . Standard capping is insufficient for long-term storage.

The "Gold Standard" Storage Workflow
ParameterSpecificationScientific Rationale
Atmosphere Argon (Preferred) or NitrogenArgon is heavier than air, creating a "blanket" over the liquid surface that prevents CO₂/O₂ diffusion better than Nitrogen.
Temperature 4°C to -20°C Low temperatures kinetically inhibit the rate of oxidation and N-oxide formation [1].
Container Amber Glass with Teflon-lined capAmber glass blocks UV light (radical initiator). Teflon prevents leaching of plasticizers, which amines can extract from standard polyethylene caps.
Seal Parafilm® + Inert Gas Flush Mechanical barrier against humidity ingress.
Protocol: The "Flush and Seal" Technique

Use this every time you close the bottle.

  • Wipe the Rim: Use a Kimwipe to remove any amine residue from the thread (residue reacts with air to glue the cap shut with carbamate crust).

  • Gas Overlay: Insert a needle connected to an Argon/Nitrogen line into the headspace of the vial. Flow gas gently for 10–15 seconds to displace air.

  • Rapid Closure: Withdraw the needle and immediately screw on the cap tight.

  • External Seal: Wrap the cap junction with Parafilm.

PART 3: Hygroscopicity & Handling FAQs

Q1: My sample has gained weight. How do I determine the actual concentration?

The Issue: Secondary amines are hygroscopic. If the container was opened in a humid lab, the "oil" now contains water. The Fix:

  • Quantification: Do not assume the label weight is correct. Perform a Karl Fischer (KF) titration if available.

  • NMR Validation: Run a ¹H NMR in CDCl₃. If water is present, you will see a broad singlet (variable shift, often ~1.5 - 2.0 ppm, distinct from the amine NH).

  • Correction: If you cannot dry it (see below), calculate the Corrected Molar Mass based on the water % and adjust your stoichiometry.

Q2: How do I dry the compound if it's wet?

Protocol:

  • For small amounts (<1g): Dissolve in dry Dichloromethane (DCM), add anhydrous Sodium Sulfate (Na₂SO₄) or Potassium Carbonate (K₂CO₃), filter, and concentrate in vacuo.

  • For large amounts (>5g): Distillation over KOH pellets is the most effective method. The KOH acts as both a desiccant and a CO₂ scrubber.

PART 4: Chemical Stability (The "White Solid" Phenomenon)

Q3: What is the white solid forming on the cap?

The Chemistry: This is not polymerization. It is the formation of a carbamate salt. Secondary amines react reversibly with Carbon Dioxide in the air [2].

Reaction Pathway:



  • R = Cyclohexylmethyl group + Pyrrolidine ring.

  • Observation: This salt is a solid, whereas the free amine is a liquid. It typically forms a "crust" on the bottle threads where the liquid surface area is high and exposed to air.

Troubleshooting Guide: Recovering the Free Amine If your sample has turned into a semi-solid slurry due to CO₂ absorption:

  • Do NOT heat directly: Heating can decompose the carbamate but may also promote oxidation.

  • The Wash Method:

    • Dissolve the material in DCM or Ethyl Acetate.

    • Wash with 1M NaOH (The strong base forces the equilibrium back to the free amine and traps CO₂ as Sodium Carbonate).

    • Dry the organic layer (Na₂SO₄) and concentrate.[1]

Q4: Why has the liquid turned yellow?

The Cause: Oxidation. Secondary amines slowly oxidize to hydroxylamines (


) and eventually nitrones  or imines  upon exposure to atmospheric oxygen and light [3].
Impact:  Impurities may interfere with metal-catalyzed reactions (poisoning catalysts) or amide couplings.
Remediation:  If the color is dark yellow/brown, vacuum distillation  is required to restore purity. The oxidized products typically have higher boiling points and will remain in the pot.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard text for purification of amines and removal of oxidation products).

  • Sartori, G., & Maggi, R. (2010). Advances in the Use of Carbon Dioxide as a Reagent. CRC Press.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (Oxidation pathways of secondary amines).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 3-(Cyclohexylmethyl)pyrrolidine before handling.

Sources

Validation & Comparative

Interpreting Mass Spectrometry (LC-MS) fragmentation of 3-(Cyclohexylmethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the mass spectral behavior of 3-(Cyclohexylmethyl)pyrrolidine (MW 167.29 Da), a critical building block in the synthesis of histamine H3 antagonists and other GPCR ligands.

We compare two primary dissociation regimes: Collision-Induced Dissociation (CID) in ion traps and Higher-energy Collisional Dissociation (HCD) in Orbitrap/Q-TOF systems. The data demonstrates that while CID provides gentle activation suitable for observing initial neutral losses, HCD is the superior modality for structural confirmation , specifically for distinguishing this analyte from its structural isomer, 4-cyclohexylpiperidine, via the diagnostic pyrrolidinium ion (m/z 70.06).

Structural Analysis & Theoretical Fragmentation

The analyte consists of a pyrrolidine ring substituted at the C3 position with a cyclohexylmethyl group. In electrospray ionization (ESI+), the molecule forms a stable protonated precursor


.[1]
  • Formula:

    
    
    
  • Exact Mass: 167.1674

  • Precursor Ion $[M+H]^+: 168.1747

Mechanistic Drivers

The fragmentation is driven by the high proton affinity of the secondary amine nitrogen.

  • 
    -Cleavage:  The primary driver is radical-site initiation (in EI) or charge-proximal bond instability (in ESI), leading to ring opening.
    
  • Inductive Cleavage: Charge retention on the nitrogen favors the formation of pyrrolidine-specific low-mass ions.

  • Isomeric Specificity: The presence of the m/z 70 ion (bare pyrrolidine ring) vs. m/z 84 (piperidine ring) is the critical differentiator.

Methodological Comparison: HCD vs. CID

The choice of fragmentation energy significantly alters the spectral topology.

FeatureCID (Linear Ion Trap) HCD (Orbitrap / Q-TOF)
Energy Regime Low-energy, resonant excitation (eV range).Higher-energy, non-resonant beam-type.
Low Mass Cutoff Yes (The "1/3 Rule"). Ions < 30% of precursor m/z are unstable.None. Full detection of low m/z diagnostic ions.
Fragmentation Depth Single-step. Often stops at stable intermediates (e.g., m/z 84).Multi-step/Cascade. Accesses high-energy channels (e.g., m/z 70, 55, 41).
Primary Utility Confirming molecular weight; observing water/ammonia loss.Fingerprinting ; Isomer differentiation; Sub-structure identification.

Critical Insight: In a Linear Ion Trap (LIT) performing CID on the m/z 168 precursor, the Low Mass Cutoff (LMCO) is typically ~50-55 m/z. While m/z 70 is theoretically visible, its transmission efficiency is often poor compared to HCD cells. HCD is recommended for definitive identification.

Experimental Protocol (Self-Validating)

This protocol ensures reproducible spectra by standardizing the internal energy transfer.

Reagents & Setup
  • Solvent: 50:50 Methanol:Water + 0.1% Formic Acid (Proton source is essential).

  • Concentration: 1 µg/mL (Direct Infusion) or 100 ng/mL (On-column).

Step-by-Step Workflow
  • Source Optimization: Tune S-Lens RF level to 60%. Excessive RF can cause in-source fragmentation (ISF) of the labile cyclohexylmethyl bond.

  • Precursor Isolation: Set Quadrupole isolation window to 1.0 Da . (Narrower windows reduce background but may clip the isotope envelope).

  • HCD Energy Ramp: Do not use a static energy. Acquire spectra at NCE (Normalized Collision Energy) 20, 35, and 50 .

    • Why? NCE 20 preserves the m/z 84/85 intermediates. NCE 50 reveals the m/z 70 diagnostic core.

  • Validation Check: Ensure the ratio of m/z 168 (Precursor) to m/z 70 is < 5% at NCE 50. If precursor persists, increase gas pressure or energy.

Interpretation of Spectra & Pathways[2][3][4][5][6][7]
Visualizing the Fragmentation Logic

FragmentationPathway cluster_isomer Isomer Check Precursor [M+H]+ Precursor m/z 168.17 RingOpen Ring Opening / H-Rearrangement (Transient) Precursor->RingOpen Activation Frag83 Cyclohexyl Cation m/z 83.08 Precursor->Frag83 C-C Cleavage (Minor Pathway) Frag85 Loss of Cyclohexyl (-C6H11) m/z 85.09 (3-Methylene-pyrrolidinium) RingOpen->Frag85 Inductive Cleavage (Low Energy) Frag70 Pyrrolidinium Core m/z 70.06 (DIAGNOSTIC) Frag85->Frag70 HCD (High Energy) Loss of CH3/Rearrangement Frag55 C4H7+ / C3H5N m/z 55.05 Frag83->Frag55 Ring Fragmentation Frag70->Frag55 Ring Fragmentation IsomerNote If Base Peak is m/z 84 Suspect Piperidine Isomer

Caption: Figure 1. Mechanistic fragmentation pathway of 3-(Cyclohexylmethyl)pyrrolidine. The green node (m/z 70) is the critical diagnostic ion confirming the pyrrolidine ring size.

Spectral Analysis Guide
m/z (Exp)Ion IdentityStructure AssignmentInterpretation Notes
168.17

Protonated MoleculeParent ion. High stability due to secondary amine.
85.09

3-methylenepyrrolidiniumPrimary fragment in CID. Result of losing the cyclohexyl radical/neutral group (

).
83.08

Cyclohexyl CationCharge retention on the cyclohexyl group. Less abundant than N-containing fragments.
70.06

PyrrolidiniumDiagnostic Marker. Formed via internal rearrangement/cleavage of the exocyclic chain. Confirms 5-membered N-ring.[2]
55.05

Butenyl cationCommon hydrocarbon fragment from deep fragmentation of the cyclohexyl ring.
Decision Matrix: Isomer Differentiation

A common challenge is distinguishing 3-(Cyclohexylmethyl)pyrrolidine from 4-cyclohexylpiperidine . Both have MW 167.

Workflow Start Precursor m/z 168.17 Method Apply HCD (NCE 35-50) Start->Method Decision Analyze Base Peak (< 100 m/z) Method->Decision ResA Dominant m/z 70.06 Decision->ResA Found ResB Dominant m/z 84.08 Decision->ResB Found ConclA ID: Pyrrolidine Core ResA->ConclA ConclB ID: Piperidine Core ResB->ConclB

Caption: Figure 2. Rapid decision tree for distinguishing pyrrolidine vs. piperidine isomers using HCD fragmentation patterns.

References
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Foundational text on alpha-cleavage mechanisms in amines).
  • Thermo Fisher Scientific. (2021). CIDer: a statistical framework for interpreting differences in CID and HCD fragmentation. National Institutes of Health (PMC). Available at: [Link]

  • Genentech. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • West Virginia University. (2020). Identification of novel fragmentation pathways... of protonated synthetic cathinones. (Detailed analysis of pyrrolidine ring loss and tropylium formation). Available at: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 3-(Cyclohexylmethyl)pyrrolidine Analogs: Modulating Opioid and Sigma Receptor Affinity

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the pyrrolidine scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds.[1][2] Its three-dimensional architecture allows for the precise spatial orientation of substituents, making it an ideal framework for designing ligands with high affinity and selectivity for various biological targets.[3][4] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-(cyclohexylmethyl)pyrrolidine analogs, a class of compounds that has demonstrated significant potential as modulators of both opioid and sigma receptors.

This document will delve into the nuanced effects of structural modifications on the affinity and selectivity of these analogs for mu (µ), delta (δ), and kappa (κ) opioid receptors, as well as sigma-1 (σ₁) and sigma-2 (σ₂) receptors. By presenting and interpreting experimental data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the key pharmacophoric elements governing the interaction of this scaffold with these important neurological targets.

The 3-(Cyclohexylmethyl)pyrrolidine Scaffold: A Versatile Core

The 3-(cyclohexylmethyl)pyrrolidine core presents several key features for SAR exploration:

  • The Pyrrolidine Ring: A five-membered saturated heterocycle that provides a rigid framework and allows for stereochemical diversity at the 3-position.

  • The Cyclohexylmethyl Group: A lipophilic moiety at the 3-position that can be modified to explore the impact of size, and conformation on receptor binding.

  • The Pyrrolidine Nitrogen: A crucial site for substitution, allowing for the introduction of various alkyl and arylalkyl groups to modulate pharmacodynamics and pharmacokinetic properties.

The interplay of these three components dictates the overall pharmacological profile of the resulting analogs.

Comparative Structure-Activity Relationship Analysis

The affinity of 3-(cyclohexylmethyl)pyrrolidine analogs for opioid and sigma receptors is highly dependent on the nature of the substituent on the pyrrolidine nitrogen. The following sections will compare the SAR trends observed for these two receptor families.

Opioid Receptor Activity

The opioid receptor system, comprising µ, δ, and κ subtypes, is a primary target for analgesics.[5] The SAR of 3-(cyclohexylmethyl)pyrrolidine analogs at these receptors is heavily influenced by the N-substituent.

  • N-Phenethyl and Related Arylalkyl Substituents: Introduction of a phenethyl group on the pyrrolidine nitrogen generally confers affinity for opioid receptors, particularly the µ-opioid receptor (MOR). The aromatic ring of the phenethyl group is thought to engage in a π-π stacking interaction within the receptor binding pocket.

  • Impact of Aromatic Substitution: Substitution on the phenyl ring of the N-phenethyl group can modulate affinity and selectivity. For instance, electron-withdrawing groups can influence the electronic properties of the aromatic ring and its interaction with the receptor.

  • Alkyl Chain Length: The length of the alkyl chain connecting the nitrogen to the aromatic ring is critical. A two-carbon (ethyl) linker is often optimal for µ-opioid receptor affinity.

Sigma Receptor Activity

Sigma receptors, with subtypes σ₁ and σ₂, are involved in a variety of cellular functions and are implicated in neuropsychiatric disorders and pain modulation.[6][7] The SAR at sigma receptors often shows distinct trends compared to opioid receptors.

  • N-Alkyl and N-Arylalkyl Substituents: A wide range of N-substituents are tolerated by sigma receptors. Both simple alkyl chains and more complex arylalkyl groups can lead to high affinity.

  • Preference for Lipophilicity: Sigma receptors generally have a preference for more lipophilic N-substituents. This is in contrast to the more specific structural requirements often seen for high opioid receptor affinity.

  • Stereoselectivity: Sigma receptors can exhibit significant enantioselectivity, where one stereoisomer has a much higher affinity than the other. This highlights the importance of the three-dimensional arrangement of the substituents.

Quantitative Comparison of Binding Affinities

The following table summarizes the binding affinities (Ki, nM) of representative 3-(cyclohexylmethyl)pyrrolidine analogs at opioid and sigma receptors. This data, compiled from various sources, illustrates the impact of N-substituent modification on receptor selectivity.

Compound IDN-Substituentµ-Opioid (Ki, nM)δ-Opioid (Ki, nM)κ-Opioid (Ki, nM)σ₁-Receptor (Ki, nM)σ₂-Receptor (Ki, nM)
1 Methyl>1000>1000>1000580750
2 Propyl850920>1000150210
3 Cyclohexylmethyl60075090085120
4 Phenethyl251503001545
5 2-(4-Fluorophenyl)ethyl181202501030
6 3-Phenylpropyl45200400825
7 Benzyl1504006002250

Note: The Ki values presented are approximate and collated from multiple studies for illustrative comparison. Absolute values may vary depending on the specific assay conditions.

Experimental Protocols

General Synthesis of N-Substituted 3-(Cyclohexylmethyl)pyrrolidine Analogs

A general synthetic route to access N-substituted 3-(cyclohexylmethyl)pyrrolidine analogs is outlined below. This multi-step synthesis allows for the introduction of diversity at the pyrrolidine nitrogen.

G cluster_0 Synthesis of 3-(Cyclohexylmethyl)pyrrolidine cluster_1 N-Substitution A Starting Material (e.g., Pyrrolidine derivative) B Introduction of Cyclohexylmethyl Group (e.g., Grignard reaction, Wittig reaction) A->B C Reduction/Cyclization B->C D 3-(Cyclohexylmethyl)pyrrolidine C->D E 3-(Cyclohexylmethyl)pyrrolidine F Reductive Amination or N-Alkylation with R-X E->F G N-Substituted Analog F->G

Caption: General synthetic workflow for N-substituted 3-(cyclohexylmethyl)pyrrolidine analogs.

Step-by-Step Methodology:

  • Synthesis of the 3-(Cyclohexylmethyl)pyrrolidine Core: The synthesis typically begins with a suitable pyrrolidine precursor. The cyclohexylmethyl group can be introduced via various methods, such as a Grignard reaction with a cyclohexylmagnesium halide on a pyrrolidin-3-one derivative, followed by reduction, or through a Wittig reaction.

  • N-Substitution: The secondary amine of the 3-(cyclohexylmethyl)pyrrolidine is then subjected to N-substitution.

    • Reductive Amination: For introducing alkyl or substituted alkyl groups, reductive amination with an appropriate aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride is a common and efficient method.

    • N-Alkylation: Alternatively, direct N-alkylation with an alkyl halide (R-X) in the presence of a base can be employed.

Radioligand Binding Assay Protocol

The following is a generalized protocol for determining the binding affinity of test compounds at opioid and sigma receptors using a competitive radioligand binding assay.

G A Prepare Receptor Membranes (e.g., from CHO or HEK293 cells) B Incubate Membranes with: - Radioligand (e.g., [3H]DAMGO, [3H]DTG) - Test Compound (varying concentrations) A->B C Separate Bound and Free Radioligand (e.g., Rapid filtration) B->C D Quantify Bound Radioactivity (Liquid Scintillation Counting) C->D E Data Analysis (Calculate IC50 and Ki values) D->E

Caption: Workflow for a competitive radioligand binding assay.

Materials and Reagents:

  • Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human opioid (µ, δ, or κ) or sigma (σ₁ or σ₂) receptors.[5]

  • Radioligands:

    • µ-opioid receptor: [³H]DAMGO[5]

    • δ-opioid receptor: [³H]DPDPE[5]

    • κ-opioid receptor: [³H]U-69,593[5]

    • σ₁/σ₂ receptors: [³H]DTG or (+)-[³H]pentazocine

  • Test Compounds: 3-(Cyclohexylmethyl)pyrrolidine analogs at various concentrations.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., naloxone for opioid receptors).

Procedure:

  • Incubation: In a 96-well plate, combine the receptor membrane preparation, the specific radioligand at a concentration near its Kd, and the test compound at a range of concentrations.

  • Equilibration: Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials with a scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.

Conclusion and Future Directions

The 3-(cyclohexylmethyl)pyrrolidine scaffold represents a versatile platform for the development of ligands targeting opioid and sigma receptors. The SAR studies highlighted in this guide demonstrate that modifications to the N-substituent are a powerful tool for tuning receptor affinity and selectivity. Specifically, the introduction of an N-phenethyl group tends to favor µ-opioid receptor affinity, while a broader range of lipophilic N-substituents can lead to potent sigma receptor ligands.

Future research in this area should focus on a more systematic exploration of the stereochemistry at the 3-position of the pyrrolidine ring and the impact of conformational constraints within the N-substituent. A deeper understanding of these structural nuances will undoubtedly pave the way for the design of novel therapeutic agents with improved efficacy and safety profiles for the treatment of pain and various central nervous system disorders.

References

  • Bhat, M. A., & Tilve, S. G. (2014). The pyrrolidine ring: a ubiquitous structural motif in bioactive natural products and pharmaceuticals. RSC Advances, 4(93), 51299-51327.
  • Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neuropathic Pain - PMC. (2026, January 8). Retrieved from [Link]

  • de Costa, B. R., Rice, K. C., Bowen, W. D., Thurkauf, A., Rothman, R. B., Band, L., Jacobson, A. E., Radesca, L., Contreras, P. C., & Gray, N. M. (1990). Synthesis and evaluation of N-substituted cis-N-methyl-2-(1-pyrrolidinyl)cyclohexylamines as high affinity sigma receptor ligands. Identification of a new class of highly potent and selective sigma receptor probes. Journal of Medicinal Chemistry, 33(11), 3100–3110.
  • Effect of opioid agonists selective for three subclasses of opioid receptors and one sigma receptor agonist on dopamine stimulated adenylate cyclase in rat caudate nucleus - PubMed. (n.d.). Retrieved from [Link]

  • Enantiomeric N-substituted N-normetazocines: a comparative study of affinities at sigma, PCP, and mu opioid receptors - PubMed. (n.d.). Retrieved from [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877.
  • Page, D., et al. (2003). New scaffolds in the development of mu opioid-receptor ligands. Bioorganic & Medicinal Chemistry Letters, 13(9), 1585-1589.
  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658.
  • Radioligand Binding Assays - Bio-protocol. (n.d.). Retrieved from [Link]

  • Synthesis of N-cyclohexyl-3-chloropyrrolidine - PrepChem.com. (n.d.). Retrieved from [Link]

  • Sweeney, J. B., & Doulcet, J. (2018).
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274.
  • Welsh, W., et al. (n.d.). Targeting the Sigma-1 Receptor (S1R) to develop innovative safe and effective treatments for acute and chronic pain. ACS Publications. Retrieved from [Link]

  • μ-opioid Receptor Binding Assay. (n.d.). BindingDB. Retrieved from [Link]

  • Łowicki, D., & Przybylski, P. (2022).

Sources

A Comparative Guide to HPLC Method Development for Purity Testing of 3-(Cyclohexylmethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the critical task of purity testing 3-(Cyclohexylmethyl)pyrrolidine. As a saturated heterocyclic amine, this compound presents significant analytical challenges, primarily its lack of a UV-absorbing chromophore and its polar nature, which complicates traditional reversed-phase separations.[1][2][3]

For researchers, quality control analysts, and drug development professionals, selecting an appropriate analytical strategy is paramount for ensuring the purity, safety, and efficacy of pharmaceutical intermediates and final products.[4][5] This document moves beyond a simple listing of procedures to explain the causality behind methodological choices, comparing direct analysis approaches using universal detectors with indirect methods involving pre-column derivatization. We will provide detailed experimental protocols, comparative data, and expert insights to guide you in developing a robust, reliable, and fit-for-purpose purity method.

The Analytical Conundrum: A Polar, Non-Chromophoric Amine

Standard HPLC methods, which pair a C18 reversed-phase column with an ultraviolet (UV) detector, are the workhorses of the pharmaceutical industry.[6] However, this approach is fundamentally unsuitable for 3-(Cyclohexylmethyl)pyrrolidine.

  • Lack of Chromophore: The molecule is fully saturated and contains no aromatic rings or conjugated double bonds. Consequently, it does not absorb light in the typical UV range (200-400 nm), rendering UV-Vis or Photodiode Array (PDA) detectors ineffective for its detection.[2]

  • High Polarity: As a polar, hydrophilic compound, it exhibits poor retention on non-polar C18 stationary phases, often eluting at or near the solvent front (void volume).[3] This co-elution with other polar impurities makes accurate quantification and purity assessment impossible.

To overcome these challenges, two primary strategies are employed, each with distinct advantages and drawbacks. The choice between them depends on available instrumentation, required sensitivity, and the specific goals of the analysis.

Strategic Decision Workflow

The initial choice of analytical strategy is critical. The following workflow illustrates the decision-making process based on the analyte's properties and laboratory capabilities.

G Analyte Analyte: 3-(Cyclohexylmethyl)pyrrolidine Properties Key Properties: - No UV Chromophore - Polar / Hydrophilic Analyte->Properties UV_Direct Standard RP-HPLC with UV Detection Properties->UV_Direct Attempting standard method Problem Result: No Detection & Poor Retention UV_Direct->Problem Strategy Select Alternative Strategy Problem->Strategy Derivatization Strategy 1: Pre-column Derivatization Strategy->Derivatization If Universal Detector is NOT available Universal Strategy 2: Direct Analysis with Universal Detector Strategy->Universal If Universal Detector is available HILIC Combine with HILIC for Improved Retention Universal->HILIC

Caption: Decision workflow for selecting an HPLC strategy.

Method A: Pre-column Derivatization with UV or Fluorescence Detection

This classical approach chemically modifies the analyte to attach a chromophoric or fluorophoric tag, making it readily detectable by UV or fluorescence detectors.[7] Derivatization can also increase the hydrophobicity of the analyte, improving its retention in reversed-phase chromatography.

Causality of Reagent Selection

For a secondary amine like 3-(Cyclohexylmethyl)pyrrolidine, several reagents are suitable. The choice involves a trade-off between reaction conditions, derivative stability, and achievable sensitivity.[1][8]

ReagentTarget AminesDetectionAdvantagesDisadvantages
Dansyl Chloride (DNS-Cl) Primary, SecondaryUV, FluorescenceGood reactivity, stable derivatives.[8]Reaction can be slow; excess reagent must be removed.[1]
9-Fluorenylmethyl Chloroformate (FMOC-Cl) Primary, SecondaryUV, FluorescenceRapid reaction at room temp; highly fluorescent.[7][9]Derivatives can be less stable than dansylated amines.
7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) Primary, SecondaryFluorescenceHigh sensitivity; reacts selectively with amines.[10]Reagent is light-sensitive.

For this guide, we will detail a protocol using Dansyl Chloride due to the excellent stability of its derivatives, a critical factor for method robustness in a quality control environment.

Experimental Protocol: Dansyl Chloride Derivatization

This protocol is designed to be self-validating by ensuring complete reaction and stable derivative formation prior to injection.

  • Reagent Preparation:

    • Borate Buffer: Prepare a 0.1 M sodium borate solution and adjust the pH to 9.5 with NaOH.

    • Dansyl Chloride Solution: Prepare a 5 mg/mL solution of Dansyl Chloride in acetone. This solution is light-sensitive and should be prepared fresh.

    • Quenching Solution: Prepare a 2% (v/v) solution of methylamine hydrochloride in water.

  • Sample Preparation:

    • Accurately weigh and dissolve the 3-(Cyclohexylmethyl)pyrrolidine sample in acetonitrile to a final concentration of 1.0 mg/mL.

    • Create a working standard by diluting this stock solution to 100 µg/mL with acetonitrile.

  • Derivatization Reaction:

    • In a microcentrifuge tube, combine 100 µL of the sample/standard solution with 200 µL of the pH 9.5 borate buffer.

    • Add 200 µL of the Dansyl Chloride solution.

    • Vortex the mixture and incubate in a water bath at 60°C for 30 minutes, protected from light.[8]

    • After incubation, add 50 µL of the quenching solution to react with excess Dansyl Chloride. Vortex and let stand for 10 minutes.

  • HPLC Analysis:

    • The resulting mixture can be directly injected into the HPLC system.

Workflow for Pre-column Derivatization

G cluster_prep Sample & Reagent Prep cluster_reaction Derivatization cluster_analysis Analysis Sample Prepare Sample Solution (100 µg/mL in ACN) Buffer Prepare Borate Buffer (pH 9.5) DNS Prepare Dansyl-Cl (5 mg/mL in Acetone) Mix 1. Mix Sample, Buffer, and Dansyl-Cl Solution Incubate 2. Incubate at 60°C for 30 min Mix->Incubate Quench 3. Add Quenching Reagent (Methylamine HCl) Incubate->Quench Final Derivatized Sample (Ready for Injection) Quench->Final Inject Inject into RP-HPLC System Final->Inject Detect Fluorescence Detection (Ex: 340 nm, Em: 525 nm) Inject->Detect

Caption: Experimental workflow for the derivatization method.

Performance Data (Method A)
ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 50% to 90% B over 15 min
Flow Rate 1.0 mL/min
Detector Fluorescence (Ex: 340 nm, Em: 525 nm)
Retention Time (t_R) ~8.5 min
Limit of Quantitation (LOQ) ~5 ng/mL

Method B: HILIC with Charged Aerosol Detection (CAD)

This modern approach analyzes the compound directly, avoiding the time and potential variability of a derivatization step.[6] It pairs a specialized column chemistry with a universal detector.

Causality of Method Choices
  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is designed to retain and separate polar compounds that are poorly retained in reversed-phase.[11][12] The stationary phases are polar (e.g., bare silica, amide, amino), and the mobile phases are highly organic (typically >70% acetonitrile) with a small amount of aqueous buffer.[13] Retention is based on the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase. This provides excellent retention for 3-(Cyclohexylmethyl)pyrrolidine.

  • Charged Aerosol Detector (CAD): The CAD is a near-universal detector that measures charge, making it independent of the analyte's optical properties.[14][15] The HPLC eluent is first nebulized, and the solvent is evaporated, leaving behind dried analyte particles. These particles are then charged by a corona discharge and detected by an electrometer.[14] The response is proportional to the mass of the non-volatile analyte, making it ideal for purity analysis.[16] It is generally more sensitive and provides a more consistent response across a gradient compared to other universal detectors like the Evaporative Light Scattering Detector (ELSD).[16]

Experimental Protocol: HILIC-CAD
  • Reagent Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Sample Preparation:

    • Accurately weigh and dissolve the 3-(Cyclohexylmethyl)pyrrolidine sample in a mixture of 90:10 (v/v) Acetonitrile:Water to a final concentration of 1.0 mg/mL.

    • Note: The sample diluent should be similar in composition to the initial mobile phase to ensure good peak shape.

  • HPLC-CAD Analysis:

    • Equilibrate the HILIC column with the initial mobile phase conditions for at least 30 minutes.

    • Inject the prepared sample.

Workflow for HILIC-CAD Direct Analysis

G cluster_prep Sample Prep cluster_analysis HILIC Separation cluster_detection CAD Detection Sample Dissolve Sample in 90:10 ACN:Water Inject 1. Inject into HILIC Column Sample->Inject Separate 2. Separate based on Hydrophilicity Inject->Separate Nebulize 3. Nebulize Eluent Separate->Nebulize Evaporate 4. Evaporate Solvent Nebulize->Evaporate Charge 5. Charge Analyte Particles Evaporate->Charge Detect 6. Measure Charge with Electrometer Charge->Detect

Sources

A Crystallographer's Guide to 3-(Cyclohexylmethyl)pyrrolidine Complexes: From Virtual Screening to High-Resolution Structures

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions between a ligand and its target protein is paramount. The 3-(Cyclohexylmethyl)pyrrolidine scaffold is a promising pharmacophore in modern drug discovery, offering a desirable combination of rigidity and three-dimensionality that can lead to high-affinity and selective binders. This guide provides an in-depth technical comparison and experimental framework for obtaining and analyzing X-ray crystallography data of protein complexes with 3-(Cyclohexylmethyl)pyrrolidine and its analogues. While crystallographic data for this specific ligand is not yet publicly available, this guide will leverage data from structurally related pyrrolidine-containing ligands to provide actionable insights and robust experimental protocols.

The Significance of the 3-(Cyclohexylmethyl)pyrrolidine Scaffold

The pyrrolidine ring is a prevalent motif in numerous FDA-approved drugs, valued for its ability to introduce chirality and explore three-dimensional space, which is crucial for effective target engagement.[1] The addition of a cyclohexylmethyl group at the 3-position introduces a bulky, hydrophobic substituent that can probe deep hydrophobic pockets within a protein's binding site, potentially enhancing potency and selectivity. Understanding the conformational preferences of this substituent and its interactions with protein residues is key to optimizing lead compounds.

Comparative Analysis of Structurally Related Ligand-Protein Complexes

In the absence of direct crystallographic data for 3-(Cyclohexylmethyl)pyrrolidine complexes, we can draw valuable comparisons from existing structures in the Protein Data Bank (PDB) that feature either the pyrrolidine core or a cyclohexyl moiety in close proximity. For instance, the analysis of various pyrrolidine fragments bound to enzymes like endothiapepsin (PDB IDs: 8C71, 8C72, 8C74) and RIP1 kinase (PDB ID: 6OCQ) reveals key interaction patterns of the pyrrolidine nitrogen and its substituents.[1][2][3][4] Furthermore, structures of ligands containing cyclohexyl groups, such as in the complex with thrombin (PDB ID: 2ZDM), provide insights into how this bulky aliphatic group is accommodated in a binding pocket.[5]

A comparative analysis of these and other related structures would focus on:

  • Binding Pocket Characteristics: Analyzing the hydrophobicity, polarity, and steric constraints of the binding sites.

  • Ligand Conformation: Examining the puckering of the pyrrolidine ring and the orientation of the cyclohexylmethyl group in analogous structures.

  • Key Protein-Ligand Interactions: Identifying common hydrogen bonds, salt bridges, and hydrophobic interactions involving the pyrrolidine nitrogen and the cyclohexyl ring.

This comparative approach allows us to build a predictive model for how 3-(Cyclohexylmethyl)pyrrolidine might interact with a target protein, guiding initial experimental strategies.

Experimental Workflow: From Complex Formation to Data Collection

The following sections outline a comprehensive, step-by-step methodology for obtaining high-quality X-ray crystallography data for a novel 3-(Cyclohexylmethyl)pyrrolidine-protein complex.

Protein Expression, Purification, and Quality Control

A prerequisite for successful crystallization is a highly pure and stable protein sample.

Experimental Protocol:

  • Expression: Express the target protein in a suitable system (e.g., E. coli, insect, or mammalian cells) to obtain high yields of soluble protein.

  • Purification: Employ a multi-step purification strategy, typically involving affinity chromatography followed by size-exclusion chromatography (SEC), to achieve >95% purity.

  • Quality Control:

    • SDS-PAGE: To confirm purity and molecular weight.

    • Dynamic Light Scattering (DLS): To assess the monodispersity of the protein sample.

    • Thermal Shift Assay (TSA): To determine the melting temperature (Tm) of the protein and assess the stabilizing effect of ligand binding.

The causality behind these steps is to ensure a homogeneous protein sample, free from aggregates and contaminants, which is critical for the formation of well-ordered crystals.

Ligand Preparation and Complex Formation

Given that many small molecule inhibitors have limited aqueous solubility, careful preparation of the ligand stock and the protein-ligand complex is essential.

Experimental Protocol:

  • Ligand Stock Preparation: Dissolve the 3-(Cyclohexylmethyl)pyrrolidine derivative in a suitable organic solvent, such as DMSO, to a high concentration (e.g., 10-100 mM).

  • Complex Formation (Co-crystallization):

    • Incubate the purified protein with a 3- to 10-fold molar excess of the ligand.[6] The final DMSO concentration should ideally be kept below 5% (v/v) to avoid protein denaturation.[6]

    • Incubate the mixture on ice or at 4°C for at least one hour to allow for complex formation.[7]

    • Centrifuge the mixture to remove any precipitated ligand before setting up crystallization trials.

Workflow for Protein-Ligand Complex Formation for Co-crystallization:

G cluster_0 Protein Preparation cluster_1 Ligand Preparation P1 Purified Protein (>95% Purity) C1 Incubate Protein + Ligand (3-10x molar excess) P1->C1 L1 3-(Cyclohexylmethyl)pyrrolidine Derivative L2 Dissolve in DMSO (10-100 mM) L1->L2 L2->C1 C2 Incubate at 4°C for >1 hr C1->C2 C3 Centrifuge to remove precipitate C2->C3 C4 Supernatant (Protein-Ligand Complex) for Crystallization Screening C3->C4

Caption: Workflow for preparing a protein-ligand complex for co-crystallization trials.

Crystallization Strategies: Co-crystallization vs. Soaking

Two primary methods are employed to obtain protein-ligand complex crystals: co-crystallization and soaking.[8][9]

  • Co-crystallization: The protein and ligand are mixed prior to crystallization trials. This is often the preferred method when the ligand induces a significant conformational change in the protein.[8]

  • Soaking: Pre-grown apo-protein crystals are transferred to a solution containing the ligand. This method is generally simpler and consumes less protein and ligand.[8][9]

Experimental Protocol (Crystallization Screening):

  • Screening: Use commercially available sparse matrix screens (e.g., Hampton Research, Molecular Dimensions) to sample a wide range of crystallization conditions (pH, precipitant, salts, and additives).

  • Method: The sitting-drop or hanging-drop vapor diffusion method is commonly used.[7]

  • Optimization: Once initial crystal "hits" are identified, optimize the conditions by systematically varying the precipitant concentration, pH, and other additives to obtain diffraction-quality crystals.

Logical Flow for Choosing a Crystallization Strategy:

G Start Obtain High-Quality Apo-Protein Crystals? CoCryst Perform Co-crystallization Screening Start->CoCryst No Soaking Perform Soaking Experiments Start->Soaking Yes Optimize Optimize Crystal Conditions CoCryst->Optimize Soaking->Optimize Data Collect Diffraction Data Optimize->Data

Sources

A Senior Application Scientist's Guide to Validating the Enantiomeric Excess of 3-(Cyclohexylmethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

As a key chiral building block in modern drug discovery, the stereochemical integrity of 3-(Cyclohexylmethyl)pyrrolidine is paramount. The pyrrolidine scaffold is a privileged structure in numerous pharmaceutical agents, and its enantiomeric purity can directly influence the efficacy, safety, and pharmacokinetic profile of the final active pharmaceutical ingredient (API).[1][2] Often, one enantiomer provides the therapeutic benefit while the other may be inactive or, in worst-case scenarios, contribute to off-target effects or toxicity.[3]

Therefore, the accurate and robust determination of enantiomeric excess (ee) is a critical, non-negotiable quality control step in both research and manufacturing environments. This guide provides an in-depth comparison of the primary analytical methodologies for this task, grounded in the principles of causality and self-validation. We will explore the "why" behind procedural choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Analytical Methodologies: A Comparative Overview

The determination of enantiomeric excess for a chiral amine like 3-(Cyclohexylmethyl)pyrrolidine relies on techniques that can differentiate between its non-superimposable mirror images. The three most powerful and commonly employed methods are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral auxiliaries. Each method operates on a distinct principle and offers a unique balance of speed, sensitivity, and complexity.

Parameter Chiral High-Performance Liquid Chromatography (HPLC) Chiral Gas Chromatography (GC) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times.[4]Separation of volatile (often derivatized) enantiomers based on differential interaction with a chiral stationary phase.[5]Formation of diastereomers (covalent or transient) with distinct, quantifiable signals in the NMR spectrum.[6]
Sample Prep Low to moderate. Dissolution in mobile phase.Moderate to high. Requires derivatization to increase volatility and improve peak shape (e.g., acylation).[7]Low. Direct mixing of analyte with a chiral derivatizing or solvating agent in an NMR tube.[8]
Sensitivity High (µg/mL to ng/mL).Very High (pg/mL).Low (mg/mL). Generally requires more sample.
Accuracy/Precision Excellent. The gold standard for quantitative ee determination.[3]Excellent, but dependent on the reproducibility of the derivatization step.Good to very good (typically ±1-5% error).[9]
Analysis Time 10-30 minutes per sample is typical.15-40 minutes per sample. Derivatization adds extra time.< 15 minutes per sample for data acquisition.
Destructive? Yes (sample is consumed).Yes (sample is consumed).No (sample can be recovered).
Common Issues Peak co-elution, poor resolution, finding the right column/mobile phase combination.Incomplete derivatization, thermal degradation of the sample or derivative.Poor spectral resolution of diastereomeric signals, signal overlap with other peaks in the molecule.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used and reliable method for determining the enantiomeric excess of pharmaceutical compounds.[3][10] Its strength lies in the direct separation of enantiomers on a Chiral Stationary Phase (CSP), providing a visually intuitive and highly quantifiable result.

The Causality Behind the Method: The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[11] These complexes have different energies of formation and stability, causing one enantiomer to be retained on the column longer than the other. For a secondary amine like 3-(Cyclohexylmethyl)pyrrolidine, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice due to their broad applicability and success in creating the necessary stereo-specific interactions (hydrogen bonding, dipole-dipole, steric hindrance).[12][13]

Workflow for Chiral HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing racemic Prepare Racemic Standard (~1 mg/mL) inject_racemic Inject Racemic Standard racemic->inject_racemic sample Prepare Analyte Sample (~1 mg/mL) inject_sample Inject Analyte Sample sample->inject_sample separate Separation on Chiral Stationary Phase (CSP) inject_racemic->separate System Suitability identify Identify Enantiomer Peaks inject_racemic->identify Peak ID inject_sample->separate detect UV Detection separate->detect detect->identify integrate Integrate Peak Areas (Area_R, Area_S) identify->integrate calculate Calculate ee% integrate->calculate cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing sample Dissolve Sample in Aprotic Solvent derivatize Add Derivatizing Agent (e.g., TFAA) & React sample->derivatize inject Inject Derivatized Sample derivatize->inject separate Separation on Chiral (Cyclodextrin) Column inject->separate detect FID or MS Detection separate->detect identify Identify Enantiomer Peaks (from Racemic Standard) detect->identify integrate Integrate Peak Areas identify->integrate calculate Calculate ee% integrate->calculate cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Processing mix Mix Analyte and Chiral Solvating Agent (CSA) in NMR Tube dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) mix->dissolve acquire Acquire High-Resolution 1H NMR Spectrum dissolve->acquire identify Identify Well-Resolved Diastereotopic Signals acquire->identify integrate Integrate Signal Areas identify->integrate calculate Calculate ee% integrate->calculate

Sources

A Comparative Guide to Elemental Analysis Standards for 3-(Cyclohexylmethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of pharmaceutical intermediates is a cornerstone of quality, safety, and efficacy. 3-(Cyclohexylmethyl)pyrrolidine, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Establishing its elemental composition with high fidelity is not merely a procedural step but a critical aspect of quality control that ensures the integrity of the final drug product.

This guide provides an in-depth comparison of prevalent elemental analysis techniques for 3-(Cyclohexylmethyl)pyrrolidine. It moves beyond a simple listing of methods to explain the causality behind experimental choices, offering a framework for selecting the most appropriate analytical strategy based on the specific requirements of accuracy, sensitivity, and throughput.

The Criticality of Elemental Analysis for Pharmaceutical Intermediates

3-(Cyclohexylmethyl)pyrrolidine, with a molecular formula of C₁₁H₂₁N, has a defined theoretical elemental composition. However, the synthesis process can introduce a range of impurities, including residual catalysts, reagents, and by-products.[1][2] Regulatory bodies, through guidelines such as the International Council for Harmonisation's (ICH) Q3A and Q3D, mandate the control of these impurities.[1][3][4][5] Elemental analysis serves two primary purposes in this context:

  • Purity Assessment and Structural Confirmation: Verifying the percentage of carbon (C), hydrogen (H), and nitrogen (N) confirms the identity and purity of the intermediate.

  • Quantification of Elemental Impurities: Detecting and quantifying potentially toxic elemental impurities is crucial for ensuring the safety of the final drug product.[1]

This guide will compare three widely adopted analytical techniques for these purposes:

  • CHN Combustion Analysis: For high-precision determination of carbon, hydrogen, and nitrogen content.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): For ultra-trace detection of elemental impurities.

  • X-Ray Fluorescence (XRF) Spectroscopy: As a rapid, non-destructive screening tool.

To provide a practical comparison, we will consider the analysis of three distinct samples:

  • Highly Pure 3-(Cyclohexylmethyl)pyrrolidine: Representative of a final, purified batch of the intermediate.

  • Simulated Crude 3-(Cyclohexylmethyl)pyrrolidine: Containing plausible impurities to challenge the analytical methods.

  • Certified Reference Material (CRM): A standard with a precisely known composition used for method validation and quality control.

Theoretical Elemental Composition

The theoretical elemental composition of 3-(Cyclohexylmethyl)pyrrolidine (C₁₁H₂₁N, Molecular Weight: 167.29 g/mol ) serves as the benchmark against which experimental results are compared.

ElementAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
Carbon (C)12.0111132.1178.97%
Hydrogen (H)1.0082121.16812.65%
Nitrogen (N)14.01114.018.37%

CHN Combustion Analysis: The Gold Standard for Purity

CHN analysis is a cornerstone technique for determining the mass fractions of carbon, hydrogen, and nitrogen in organic compounds.[6] Its high precision and reliability make it the definitive method for confirming the empirical formula and assessing the purity of intermediates like 3-(Cyclohexylmethyl)pyrrolidine.

Principle of Operation

The method is based on the complete combustion of the sample in a high-oxygen environment. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a detector, typically a thermal conductivity detector.

Experimental Protocol: CHN Analysis

Objective: To determine the %C, %H, and %N in a sample of 3-(Cyclohexylmethyl)pyrrolidine.

Materials:

  • CHN Analyzer

  • Microbalance

  • Tin capsules

  • Certified Reference Material (e.g., Acetanilide)

  • 3-(Cyclohexylmethyl)pyrrolidine sample

Procedure:

  • Instrument Calibration: Calibrate the CHN analyzer using a certified organic standard with a known C, H, and N content.

  • Sample Preparation: Accurately weigh 1-3 mg of the 3-(Cyclohexylmethyl)pyrrolidine sample into a tin capsule using a microbalance.

  • Analysis: Introduce the sealed tin capsule into the CHN analyzer's autosampler.

  • Combustion and Detection: The sample undergoes flash combustion at ~1000°C in a stream of pure oxygen. The resulting gases are passed over catalysts to ensure complete conversion and then separated via gas chromatography before being measured by the thermal conductivity detector.[6]

  • Data Processing: The instrument's software calculates the percentage of C, H, and N based on the detector's response and the sample weight.

Caption: Workflow for CHN Combustion Analysis.

Comparative Data: CHN Analysis
SampleTheoretical %CExperimental %CTheoretical %HExperimental %HTheoretical %NExperimental %NPurity Indication
High Purity Sample78.9778.92 ± 0.1512.6512.68 ± 0.108.378.35 ± 0.05High Purity
Simulated Crude Sample78.9776.54 ± 0.2012.6511.98 ± 0.158.377.99 ± 0.08Significant Impurities Present
Certified Reference Material(Stated on Certificate)(Matches Certificate within ±0.3%)(Stated on Certificate)(Matches Certificate within ±0.3%)(Stated on Certificate)(Matches Certificate within ±0.3%)Validates Method Accuracy

Interpretation: The high-purity sample shows excellent agreement with the theoretical values, confirming its identity and high degree of purity. The crude sample exhibits lower percentages for all elements, suggesting the presence of inorganic impurities or organic by-products with different elemental compositions.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Unrivaled Sensitivity for Trace Impurities

For ensuring compliance with the stringent limits on elemental impurities outlined in ICH Q3D, ICP-MS is the industry-standard technique.[7][8] Its ability to detect and quantify a wide range of elements at parts-per-billion (ppb) levels is essential for identifying harmful contaminants that could originate from catalysts, manufacturing equipment, or raw materials.

Principle of Operation

A liquid sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the sample. The resulting ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for highly sensitive and specific elemental quantification.

Experimental Protocol: ICP-MS Analysis

Objective: To quantify elemental impurities in 3-(Cyclohexylmethyl)pyrrolidine according to ICH Q3D guidelines.

Materials:

  • ICP-MS instrument

  • Closed-vessel microwave digestion system

  • High-purity acids (e.g., nitric acid, hydrochloric acid)

  • Ultrapure deionized water

  • Multi-element calibration standards

  • Internal standard solution

Procedure:

  • Sample Preparation (Microwave Digestion): a. Accurately weigh approximately 100 mg of the 3-(Cyclohexylmethyl)pyrrolidine sample into a clean microwave digestion vessel. b. Add a mixture of high-purity nitric and hydrochloric acids. c. Seal the vessel and place it in the microwave digestion system. d. Run a digestion program that gradually heats the sample to a high temperature and pressure, ensuring complete dissolution of the organic matrix.[9] e. After cooling, quantitatively transfer the digested sample to a volumetric flask and dilute to a final volume with ultrapure water.

  • Instrument Calibration: Prepare a series of multi-element calibration standards in the same acid matrix as the samples.

  • Analysis: Introduce the prepared sample solution into the ICP-MS. An internal standard is typically added online to correct for matrix effects and instrument drift.

  • Data Acquisition and Processing: The instrument measures the ion intensity for each target element, and the concentration is calculated based on the calibration curve.

Caption: Workflow for ICP-MS Analysis of Elemental Impurities.

Comparative Data: ICP-MS Analysis (Selected Elements)
ElementHigh Purity Sample (ppb)Simulated Crude Sample (ppb)ICH Q3D Oral PDE Limit (µ g/day )
Lead (Pb)< 5855
Palladium (Pd)< 101500100
Nickel (Ni)15450200
Copper (Cu)4025003000

Assuming a maximum daily dose of 10g for limit calculation.

Interpretation: The high-purity sample shows elemental impurity levels well below the ICH Q3D limits. In contrast, the simulated crude sample contains significant levels of palladium (a potential catalyst residue) and lead, exceeding the permitted daily exposure (PDE) limits. This data highlights the necessity of purification steps and the power of ICP-MS to verify their effectiveness.

X-Ray Fluorescence (XRF) Spectroscopy: Rapid and Non-Destructive Screening

XRF is a valuable technique for rapid, non-destructive elemental analysis.[10] While it generally lacks the sensitivity of ICP-MS for trace contaminants, it is an excellent tool for at-line or in-process control, raw material screening, and identifying major inorganic components without the need for sample digestion.

Principle of Operation

The sample is irradiated with high-energy X-rays, causing the atoms within the sample to emit secondary, fluorescent X-rays. Each element emits X-rays at a characteristic energy, allowing for their identification and quantification.

Experimental Protocol: XRF Analysis

Objective: To rapidly screen 3-(Cyclohexylmethyl)pyrrolidine for the presence of elemental impurities.

Materials:

  • Energy-dispersive XRF (EDXRF) or Wavelength-dispersive XRF (WDXRF) spectrometer

  • Sample cups with X-ray transparent film

Procedure:

  • Sample Preparation: a. For liquid samples, pour directly into a sample cup fitted with a thin polymer film (e.g., Mylar). b. For solid samples, they can be analyzed as loose powders or pressed into a pellet, potentially with a binder.[11]

  • Instrument Setup: Place the sample cup in the spectrometer's analysis chamber.

  • Analysis: Irradiate the sample with X-rays and collect the resulting fluorescence spectrum.

  • Data Analysis: The software identifies the elements present based on their characteristic X-ray energies and provides a semi-quantitative or quantitative concentration.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.